2-(2,6-Dibromophenyl)acetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dibromophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJZMMCGURACCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618762 | |
| Record name | (2,6-Dibromophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67197-53-9 | |
| Record name | (2,6-Dibromophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2,6-Dibromophenyl)acetonitrile CAS number and properties
An In-Depth Technical Guide to 2-(2,6-Dibromophenyl)acetonitrile
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, safety information, and its applications in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a halogenated aromatic nitrile. Its core structure consists of a phenyl ring substituted with two bromine atoms at the ortho positions and an acetonitrile group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 67197-53-9 | [1] |
| Molecular Formula | C₈H₅Br₂N | [1] |
| Molecular Weight | 274.94 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)CC#N)Br | [1] |
| InChIKey | OEJZMMCGURACCJ-UHFFFAOYSA-N | [1] |
| Exact Mass | 272.87887 Da | [1] |
| Topological Polar Surface Area | 23.8 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
Safety and Hazard Information
It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]
Table 2: GHS Hazard Statements for this compound
| Hazard Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: PubChem[1]
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a chemical fume hood to avoid inhalation of dust or vapors.
Applications in Organic Synthesis
This compound is a valuable intermediate in organic synthesis. Its structure contains multiple reactive sites that can be targeted for molecular elaboration. The nitrile group, the bromine atoms on the phenyl ring, and the acidic α-carbon all provide handles for various chemical transformations.
Caption: Key reactive sites and potential synthetic transformations of this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and subsequent transformation of phenylacetonitrile derivatives. These should be adapted and optimized for the specific substrate and scale of the reaction.
Generalized Synthesis of 2-(Aryl)acetonitrile via Cyanation
This protocol describes a general method for the synthesis of an arylacetonitrile from the corresponding benzyl bromide.
Materials:
-
2,6-Dibromobenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
A polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or Acetonitrile
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2,6-dibromobenzyl bromide in the chosen polar aprotic solvent.
-
Add an equimolar or slight excess of sodium cyanide or potassium cyanide to the solution.
-
Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific substrate and solvent used (e.g., 50-80 °C for several hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water. Caution: Cyanide is highly toxic. All work should be performed in a fume hood, and waste should be quenched and disposed of properly.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Generalized Hydrolysis of the Nitrile Group to a Carboxylic Acid
This protocol outlines the conversion of the nitrile group to a carboxylic acid under basic conditions.
Materials:
-
This compound
-
A strong base (e.g., Sodium hydroxide (NaOH) or Potassium hydroxide (KOH))
-
A solvent mixture (e.g., Ethanol and water)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the this compound in a mixture of ethanol and water.
-
Add an excess of a strong base (e.g., 6M NaOH solution).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl until the pH is approximately 1-2. The carboxylic acid product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product to obtain 2-(2,6-Dibromophenyl)acetic acid.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2,6-Dibromophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile chemical intermediate, 2-(2,6-Dibromophenyl)acetonitrile. This compound serves as a valuable building block in the development of various pharmaceutical agents and fine chemicals. This document outlines detailed synthetic protocols, thorough characterization data, and visual workflows to support researchers in their scientific endeavors.
Chemical Properties and Data
| Property | Value | Source |
| Molecular Formula | C₈H₅Br₂N | --INVALID-LINK--[1] |
| Molecular Weight | 274.94 g/mol | --INVALID-LINK--[1] |
| CAS Number | 67197-53-9 | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Boiling Point | 333.1±27.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.857±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
Synthesis Protocols
Two primary synthetic routes are proposed for the preparation of this compound:
-
Cyanation of 2,6-Dibromobenzyl Bromide: This is the most direct approach, involving a nucleophilic substitution reaction.
-
Sandmeyer Reaction of 2,6-Dibromoaniline: An alternative route that proceeds via a diazonium salt intermediate.
Route 1: Cyanation of 2,6-Dibromobenzyl Bromide
This two-step synthesis involves the bromination of 2,6-dibromotoluene followed by cyanation.
Step 1: Synthesis of 2,6-Dibromobenzyl Bromide (Analogous to Dichlorobenzyl Bromide Synthesis)
A plausible method for the synthesis of 2,6-dibromobenzyl bromide is the radical bromination of 2,6-dibromotoluene. An analogous procedure for the synthesis of 2,6-dichlorobenzyl bromide from 2,6-dichlorotoluene using HBr and H₂O₂ under light irradiation can be adapted.
Experimental Protocol (Adapted):
-
Materials: 2,6-dibromotoluene, hydrobromic acid (48%), hydrogen peroxide (30%), and a suitable organic solvent (e.g., carbon tetrachloride or 1,2-dichloroethane).
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser, a dropping funnel, and a light source (e.g., a UV lamp), dissolve 2,6-dibromotoluene in the chosen solvent.
-
Heat the mixture to reflux.
-
Slowly and concurrently add hydrobromic acid and hydrogen peroxide to the refluxing mixture under irradiation.
-
Monitor the reaction progress using a suitable technique like gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield crude 2,6-dibromobenzyl bromide.
-
Purify the product by distillation under reduced pressure or by column chromatography.
-
Step 2: Synthesis of this compound
The conversion of the benzylic bromide to the nitrile is a standard nucleophilic substitution reaction.
Experimental Protocol:
-
Materials: 2,6-dibromobenzyl bromide, sodium cyanide (NaCN) or potassium cyanide (KCN), and a suitable solvent (e.g., ethanol, dimethyl sulfoxide (DMSO), or a mixture of ethanol and water).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dibromobenzyl bromide in the chosen solvent.
-
Add a solution of sodium cyanide or potassium cyanide to the flask.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate (sodium or potassium bromide) forms, remove it by filtration.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent.
-
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Route 2: Sandmeyer Reaction of 2,6-Dibromoaniline
This alternative synthesis involves the diazotization of 2,6-dibromoaniline followed by a copper(I) cyanide-catalyzed cyanation.
Experimental Protocol:
-
Materials: 2,6-dibromoaniline, sodium nitrite (NaNO₂), hydrochloric acid (HCl), copper(I) cyanide (CuCN), and potassium cyanide (KCN).
-
Procedure:
-
Diazotization:
-
Dissolve 2,6-dibromoaniline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining a controlled temperature.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction, monitoring for the evolution of nitrogen gas.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
-
-
Characterization Data
While specific experimental spectra for this compound are not widely published, the following tables provide predicted and analogous data based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | d | 2H | Aromatic H (ortho to -CH₂CN) |
| ~7.3 | t | 1H | Aromatic H (para to -CH₂CN) |
| ~4.0 | s | 2H | -CH₂CN |
¹³C NMR (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~135 | C-Br |
| ~132 | Aromatic CH |
| ~130 | Aromatic CH |
| ~128 | Quaternary Aromatic C |
| ~117 | -CN |
| ~25 | -CH₂- |
Infrared (IR) Spectroscopy
Characteristic Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3100 | Aromatic C-H stretch |
| ~2920-2960 | Aliphatic C-H stretch |
| ~2250 | -C≡N stretch (nitrile) |
| ~1550-1600 | Aromatic C=C stretch |
| ~750-800 | C-Br stretch |
Mass Spectrometry (MS)
Expected Fragmentation Pattern
| m/z | Interpretation |
| 273/275/277 | [M]⁺ Molecular ion peak (isotopic pattern for two bromine atoms) |
| 194/196 | [M - Br]⁺ |
| 168/170 | [M - CH₂CN - Br]⁺ |
| 115 | [C₉H₅]⁺ |
Experimental Workflows
Caption: Synthetic pathways for this compound.
Caption: Logical workflow for the characterization of the final product.
References
2-(2,6-Dibromophenyl)acetonitrile chemical structure and IUPAC name
An In-depth Technical Guide to 2-(2,6-Dibromophenyl)acetonitrile
This guide provides a comprehensive overview of this compound, a halogenated aromatic nitrile. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical identity, physical properties, and a representative synthetic protocol.
Chemical Identity and Nomenclature
This compound is an organic compound featuring a phenyl ring substituted with two bromine atoms at the ortho positions and an acetonitrile side chain.[1] The presence of the electron-withdrawing bromine atoms and the nitrile group makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals.
IUPAC Name: this compound[1]
Synonyms:
-
2,6-dibromophenylacetonitrile[1]
-
2,6-Dibromo-benzeneacetonitrile[1]
-
Benzeneacetonitrile, 2,6-dibromo-[1]
Chemical Structure
The molecular structure consists of a central benzene ring. A cyanomethyl group (-CH₂CN) is attached to the first carbon of the ring. Two bromine atoms are substituted at the second and sixth positions of the ring, flanking the acetonitrile group.
Caption: Chemical structure of this compound.
Physicochemical Properties
The key quantitative data for this compound are summarized below. These properties are essential for designing experimental conditions, purification procedures, and for computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₅Br₂N | PubChem[1] |
| Molecular Weight | 274.94 g/mol | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook[2] |
| Boiling Point (Predicted) | 333.1 ± 27.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.857 ± 0.06 g/cm³ | ChemicalBook[2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | ChemicalBook[2] |
| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |
Experimental Protocols
Objective: To synthesize this compound from 2,6-dibromobenzyl bromide.
Materials:
-
2,6-dibromobenzyl bromide
-
Sodium cyanide (NaCN) or potassium cyanide (KCN)
-
A polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)[5][6]
-
Deionized water
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water. To this, add a larger volume of a miscible organic solvent like DMSO.
-
Addition of Starting Material: Dissolve 2,6-dibromobenzyl bromide (1.0 equivalent) in the same organic solvent and add it dropwise to the stirring cyanide solution at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing a significant volume of water.
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent like diethyl ether.
-
Washing: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution to remove any residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
References
- 1. This compound | C8H5Br2N | CID 21850042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Acetonitrile - Wikipedia [en.wikipedia.org]
- 6. Acetonitrile Solvent Properties [macro.lsu.edu]
Physical and chemical properties of 2-(2,6-Dibromophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2,6-Dibromophenyl)acetonitrile, a halogenated aromatic nitrile of interest in synthetic and medicinal chemistry. This document consolidates available data on its molecular characteristics, physicochemical parameters, and predicted properties, offering a valuable resource for researchers and professionals in drug development and related scientific fields.
Chemical Identity and Molecular Structure
IUPAC Name: this compound[1] CAS Number: 67197-53-9[1] Molecular Formula: C₈H₅Br₂N[1] Molecular Weight: 274.94 g/mol [1]
The molecular structure of this compound consists of a phenyl ring substituted with two bromine atoms at the ortho positions (2 and 6) and an acetonitrile group attached to the ring.
Canonical SMILES: C1=CC(=C(C(=C1)Br)CC#N)Br[1] InChI: InChI=1S/C8H5Br2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2[1] InChIKey: OEJZMMCGURACCJ-UHFFFAOYSA-N[1]
Physical and Chemical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented below. It is important to note that much of the available data is based on computational predictions, and experimental verification is recommended.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 274.94 g/mol | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook[2] |
| Boiling Point (Predicted) | 333.1 ± 27.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.857 ± 0.06 g/cm³ | ChemicalBook[2] |
| Storage Temperature | Room Temperature, Sealed in dry | ChemicalBook[2] |
Synthesis and Purification
General Synthetic Approach (Hypothetical):
A plausible synthesis route for this compound would involve the reaction of 2,6-dibromobenzyl bromide with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Workflow for Hypothetical Synthesis:
Caption: Reactivity pathways of this compound.
Potential Applications and Biological Activity
While specific studies on the biological activity of this compound are limited in the public domain, its structural features suggest potential for investigation in several areas of drug discovery and development. Brominated aromatic compounds are known to possess a wide range of biological activities, and the phenylacetonitrile scaffold is present in various pharmaceuticals.
Potential areas of interest for this compound and its derivatives could include:
-
Intermediates in Medicinal Chemistry: Its multiple reactive sites make it a versatile building block for the synthesis of more complex molecules with potential therapeutic properties.
-
Anticancer Research: Phenylacetonitrile derivatives have been investigated for their anticancer activities.
-
Enzyme Inhibition: The nitrile group can act as a warhead or a key binding element for certain enzymes.
Further research is required to elucidate the specific biological profile of this compound.
Safety and Handling
Based on the GHS classification, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. A[1]ppropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. This guide has summarized the currently available information on its physical and chemical properties. A notable gap exists in the availability of experimental data, particularly for its physical properties and spectral characterization. Future research efforts should focus on obtaining this experimental data to provide a more complete understanding of this compound and to facilitate its application in research and development.
References
Technical Guide: Spectral Analysis of 2-(2,6-Dibromophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectral characteristics of 2-(2,6-Dibromophenyl)acetonitrile. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from structurally analogous compounds. This guide also outlines a plausible synthetic protocol for its preparation. The information herein is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₅Br₂N
-
Molecular Weight: 274.94 g/mol
-
CAS Number: 67197-53-9
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds, such as 2,6-dichlorophenylacetonitrile.
¹H NMR Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.65 | d (doublet) | 2H | H-3, H-5 |
| ~ 7.20 | t (triplet) | 1H | H-4 |
| ~ 4.15 | s (singlet) | 2H | -CH₂-CN |
Note: The chemical shifts are approximate. The ortho-protons (H-3 and H-5) are expected to appear as a doublet due to coupling with the meta-proton (H-4). The meta-proton (H-4) should appear as a triplet due to coupling with the two ortho-protons. The methylene protons (-CH₂-) are expected to be a singlet as there are no adjacent protons.
¹³C NMR Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 | C-1 |
| ~ 133 | C-3, C-5 |
| ~ 131 | C-4 |
| ~ 125 | C-2, C-6 |
| ~ 116 | -CN |
| ~ 25 | -CH₂-CN |
Note: The chemical shifts are approximate. The carbons bearing the bromine atoms (C-2 and C-6) are expected to be significantly downfield. The nitrile carbon (-CN) has a characteristic chemical shift in the 115-120 ppm range. The methylene carbon will be the most upfield.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2250 | Strong, Sharp | C≡N stretch |
| ~ 3050-3100 | Medium | Aromatic C-H stretch |
| ~ 2920-2960 | Weak | Aliphatic C-H stretch |
| ~ 1550-1600 | Medium | Aromatic C=C stretch |
| ~ 750-800 | Strong | C-Br stretch |
Note: The most characteristic peak will be the strong, sharp absorption of the nitrile group (C≡N) around 2250 cm⁻¹.
Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 273, 275, 277 | High | [M]⁺ (Molecular ion peak with isotopic pattern for two Br atoms) |
| 194, 196 | Medium | [M - Br]⁺ |
| 115 | High | [M - 2Br]⁺ |
| 89 | Medium | [C₇H₅]⁺ |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The major fragmentation pathways are likely to involve the loss of one or both bromine atoms.
Experimental Protocols
Synthesis via Cyanation of Benzyl Bromide
This method involves the reaction of 2,6-dibromobenzyl bromide with a cyanide salt.
Workflow:
Caption: Synthesis of this compound from 2,6-Dibromotoluene.
Protocol:
-
Bromination of 2,6-Dibromotoluene: 2,6-Dibromotoluene is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride, under reflux.
-
Cyanation: The resulting 2,6-dibromobenzyl bromide is then reacted with sodium cyanide or potassium cyanide in a polar aprotic solvent like DMSO or acetone to yield this compound.
-
Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.
Synthesis via Rosenmund-von Braun Reaction
This reaction involves the cyanation of an aryl halide using copper(I) cyanide.
Workflow:
Caption: Multi-step synthesis pathway for this compound.
Protocol:
-
Cyanation of 1,3-Dibromobenzene: 1,3-Dibromobenzene can be reacted with copper(I) cyanide in a high-boiling polar solvent such as DMF or pyridine at elevated temperatures to introduce a nitrile group, though regioselectivity could be a challenge. A more controlled approach would start from a pre-functionalized benzene ring.
-
Alternative Starting Material: A more direct Rosenmund-von Braun approach would utilize 2,6-dibromoiodobenzene or 2,6-dibromobromobenzene, though the latter would be less reactive.
-
Subsequent Steps: If starting from a substituted benzene that leads to 2,6-dibromobenzonitrile, a reduction to the benzyl alcohol, followed by bromination and then cyanation would be a plausible, albeit longer, route.
Logical Relationships in Spectral Interpretation
The interpretation of the spectral data is based on the correlation between the molecular structure and the spectroscopic signals.
Caption: Correlation between molecular structure and expected spectral data.
Conclusion
This technical guide provides a predictive but comprehensive overview of the spectral data for this compound. The tabulated predicted data for ¹H NMR, ¹³C NMR, IR, and MS, along with the outlined synthetic protocols and logical diagrams, offer a foundational resource for scientists working with this compound. It is important to re-emphasize that the spectral data presented here are predicted and should be confirmed by experimental analysis upon synthesis of the compound.
Commercial Availability and Synthetic Guide for 2-(2,6-Dibromophenyl)acetonitrile: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, 2-(2,6-Dibromophenyl)acetonitrile stands as a valuable building block in the synthesis of complex organic molecules. This in-depth technical guide provides a comprehensive overview of its commercial availability from various suppliers, detailed physical and chemical properties, and a plausible synthetic route with experimental protocols. The strategic placement of bromine atoms on the phenyl ring offers multiple avenues for further functionalization, making it an attractive intermediate in medicinal chemistry and materials science.
Commercial Availability
This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. Purity levels are typically high, ensuring reliability in sensitive synthetic applications. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Purity | Available Quantities |
| Alichem Inc. | - | Inquire |
| Win-Win Chemical CO., Limited | 98% | 1kg, 5kg, 10kg |
| Aladdin Scientific | 97% | 250mg, 1g, 5g, 25g, Bulk |
| Amadis Chemical Company Limited | 97% | mgs, gs, kgs |
| Suzhou ARTK Medchem Co., Ltd. | 98% | 1kg, 10kg, 25kg, 100kg |
| Matrix Scientific | 97% | Inquire |
| ChemUniverse | 95% | 100mg and larger quantities |
Physicochemical Properties
A thorough understanding of the compound's properties is essential for its effective use in research and development.
| Property | Value |
| CAS Number | 67197-53-9 |
| Molecular Formula | C₈H₅Br₂N |
| Molecular Weight | 274.94 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 333.1 ± 27.0 °C (Predicted) |
| Density | 1.857 ± 0.06 g/cm³ (Predicted) |
| Storage | Sealed in a dry place at room temperature |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2,6-dibromotoluene. The first step involves the benzylic bromination of 2,6-dibromotoluene to yield 2,6-dibromobenzyl bromide, which is then converted to the target nitrile in the second step via a nucleophilic substitution reaction with a cyanide salt.
Step 1: Synthesis of 2,6-Dibromobenzyl Bromide (Benzylic Bromination)
This procedure is adapted from general methods for the benzylic bromination of substituted toluenes.
Materials:
-
2,6-Dibromotoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2
The Strategic Role of 2-(2,6-Dibromophenyl)acetonitrile in Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,6-Dibromophenyl)acetonitrile is a versatile synthetic intermediate that holds a pivotal position in the construction of a diverse array of complex organic molecules. Its unique structural features, namely the reactive nitrile group and the two bromine atoms on the phenyl ring, offer multiple avenues for chemical modification, making it a valuable building block in pharmaceutical and materials science. The sterically hindered nature of the dibrominated phenyl ring can also impart unique properties to the resulting compounds. This technical guide provides a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations, quantitative data, and visual representations of synthetic pathways.
Core Synthetic Transformations
The synthetic potential of this compound stems from the reactivity of its two primary functional moieties: the nitrile group and the carbon-bromine bonds. These sites can be selectively targeted to achieve a wide range of chemical transformations, leading to the synthesis of valuable downstream products.
Reactions Involving the Nitrile Group
The cyano group is a versatile functional handle that can be readily converted into other important chemical entities, such as carboxylic acids and primary amines.
1. Hydrolysis to 2-(2,6-Dibromophenyl)acetic acid:
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is fundamental for the introduction of a carboxylic acid moiety, a common pharmacophore in many drug molecules.
Table 1: Representative Conditions for the Hydrolysis of Phenylacetonitrile Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 2-(2,6-Dichloropyridin-4-yl)acetonitrile | Concentrated HCl, Ethanol, Reflux | 2-(2,6-Dichloropyridin-4-yl)acetic acid | Not Specified |
| General Phenylacetonitrile | H2SO4, H2O, Reflux | Phenylacetic acid | High |
| Acetonitrile | NaOH (6M), Ethanol/H2O, Reflux | Acetic Acid | High |
Detailed Experimental Protocol: Hydrolysis of a Phenylacetonitrile Derivative (Analogous)
-
Materials: 2-(2,6-Dichloropyridin-4-yl)acetonitrile, concentrated hydrochloric acid, ethanol.
-
Procedure: 2-(2,6-dichloropyridin-4-yl)acetonitrile is dissolved in a mixture of concentrated hydrochloric acid and ethanol. The resulting solution is heated to reflux and stirred for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or the disappearance of the nitrile peak in the IR spectrum. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water, and the pH is adjusted to neutral or slightly acidic with a base (e.g., sodium hydroxide solution) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.[1]
2. Reduction to 2-(2,6-Dibromophenyl)ethanamine:
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation is crucial for the synthesis of many biologically active amines.
Table 2: Representative Conditions for the Reduction of Nitriles to Primary Amines
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| Acetonitrile | LiAlH4, Diethyl ether, then dilute acid | Ethylamine | High |
| Nitroethane | Fe/HCl or Catalytic Hydrogenation | Ethanamine | Not Specified |
| Acetonitrile | H2, Pd/C, elevated temperature and pressure | Ethylamine | High |
Detailed Experimental Protocol: Reduction of a Nitrile using LiAlH4 (General)
-
Materials: Nitrile, Lithium Aluminum Hydride (LiAlH4), diethyl ether (anhydrous), dilute acid (e.g., HCl).
-
Procedure: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of the nitrile in anhydrous diethyl ether is prepared. To this solution, a suspension of LiAlH4 in anhydrous diethyl ether is added cautiously in portions, as the reaction is exothermic. The reaction mixture is then stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by TLC or IR spectroscopy). After cooling the reaction mixture in an ice bath, the excess LiAlH4 is quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then water again. The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the primary amine.[2][3][4][5][6][7]
Reactions Involving the Carbon-Bromine Bonds
The two bromine atoms on the phenyl ring are susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are powerful tools for building molecular complexity.
1. Suzuki-Miyaura Coupling:
This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. It is a widely used method for the formation of biaryl structures.
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | Not Specified |
| 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | Variable |
| Aryl Bromide | 2-Pyridylboronate | Pd2(dba)3 / Phosphine ligand | KF | Dioxane | Good to Excellent |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling (General)
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene/water mixture).
-
Procedure: To a degassed mixture of this compound, the arylboronic acid (1.1-1.5 equivalents per bromine atom to be substituted), and the base in the chosen solvent system, the palladium catalyst is added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[8][9][10][11][12][13]
2. Sonogashira Coupling:
This reaction couples the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). It is a powerful method for the synthesis of aryl alkynes.
Table 4: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| Aryl Bromide | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | DMF | Good to Excellent |
| 2,6-Dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile | Ethynyltrimethylsilane | PdCl2(PPh3)2 / CuI | Et3N | THF/DMF | Not Specified |
| Brominated Peptide | Terminal Alkyne | [PdCl2(CH3CN)2] / sXPhos | Cs2CO3 | H2O/MeCN | Variable |
Detailed Experimental Protocol: Sonogashira Coupling (General)
-
Materials: this compound, terminal alkyne, palladium catalyst (e.g., PdCl2(PPh3)2), copper(I) iodide (CuI), base (e.g., triethylamine), solvent (e.g., DMF or THF).
-
Procedure: To a solution of this compound and the terminal alkyne (1.1-1.5 equivalents per bromine atom) in the chosen solvent, the palladium catalyst, CuI, and the amine base are added. The reaction mixture is stirred under an inert atmosphere at room temperature or elevated temperature (typically 50-100 °C) for several hours until the starting material is consumed (monitored by TLC). After completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[8][14][15][16][17][18]
3. Buchwald-Hartwig Amination:
This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. It is a highly versatile method for the synthesis of arylamines.
Table 5: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Aryl Bromide | Primary/Secondary Amine | Pd2(dba)3 / BINAP | NaOtBu | Toluene | Good to Excellent |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd2(dba)3 / (±)-BINAP | NaOtBu | Toluene | 60 |
| Aryl Halide | Heterocyclic Amine | [Pd(allyl)Cl]2 / XPhos | NaOtBu | Toluene | Good |
Detailed Experimental Protocol: Buchwald-Hartwig Amination (General)
-
Materials: this compound, amine, palladium precatalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., BINAP or XPhos), strong base (e.g., sodium tert-butoxide), anhydrous solvent (e.g., toluene or dioxane).
-
Procedure: In a glovebox or under an inert atmosphere, the palladium precatalyst, the phosphine ligand, and the base are added to a Schlenk tube. The aryl halide and the amine are then added, followed by the anhydrous solvent. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[15][19][20][21][22][23][24][25][26]
Application in the Synthesis of Heterocyclic Compounds
This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, which are prominent scaffolds in medicinal chemistry.
Synthesis of Tetrazoles
The nitrile functionality can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide, to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.
Table 6: Representative Conditions for Tetrazole Synthesis from Nitriles
| Nitrile | Azide Source | Catalyst/Additive | Solvent | Yield (%) |
| Benzonitrile | Sodium Azide, Ammonium Chloride | None | DMF | Good |
| 2-Bromobenzonitrile | Sodium Azide, Zinc Chloride | None | DMF | 86.5 |
| Aryl and Alkyl Nitriles | Sodium Azide | CuSO4·5H2O | DMSO | Good to Excellent |
Detailed Experimental Protocol: Synthesis of a 5-Substituted-1H-tetrazole (General)
-
Materials: this compound, sodium azide, an activating agent (e.g., ammonium chloride or a Lewis acid like zinc chloride), solvent (e.g., DMF).
-
Procedure: A mixture of the nitrile, sodium azide, and the activating agent in the solvent is heated at a temperature typically ranging from 100 to 130 °C for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and acidified with a dilute acid (e.g., HCl), which often leads to the precipitation of the tetrazole product. The solid is collected by filtration, washed with water, and dried. If the product does not precipitate, it can be extracted with an organic solvent.[27][28][29][30]
Synthesis of Quinolines and Pyridines
While direct routes from this compound are less common, its derivatives can be employed in the synthesis of quinazoline and pyridine ring systems. For example, ortho-amino-substituted benzonitriles, which can be potentially derived from this compound through further functionalization, are common precursors for quinazolines.
General Synthetic Strategies:
-
Quinazolines: Can be synthesized from 2-aminobenzonitriles through condensation with various electrophiles like orthoesters, aldehydes, or isothiocyanates, often under thermal or microwave conditions.[19][31][32]
-
Pyridines: Substituted pyridines can be synthesized through various condensation and cycloaddition reactions. While a direct route from this compound is not straightforward, its derivatives with modified side chains could potentially participate in pyridine ring-forming reactions.[33][34][35]
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and a general workflow for the utilization of this compound as a synthetic intermediate.
References
- 1. Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane | MDPI [mdpi.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. joneschemistry.wordpress.com [joneschemistry.wordpress.com]
- 6. osti.gov [osti.gov]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. US3040095A - Hydrolysis of acetonitrile to acetamide - Google Patents [patents.google.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 15. gold-chemistry.org [gold-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. youtube.com [youtube.com]
- 25. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 26. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 27. scielo.br [scielo.br]
- 28. 1H-Tetrazole synthesis [organic-chemistry.org]
- 29. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. Quinazoline synthesis [organic-chemistry.org]
- 32. Quinazolinone synthesis [organic-chemistry.org]
- 33. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 34. baranlab.org [baranlab.org]
- 35. Pyridine synthesis [organic-chemistry.org]
An In-depth Technical Guide to 2-(2,6-Dibromophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,6-Dibromophenyl)acetonitrile, a halogenated aromatic nitrile of interest in synthetic and medicinal chemistry. While the specific discovery and historical milestones of this compound are not extensively documented in readily available literature, this document consolidates its known chemical and physical properties, outlines plausible and established synthetic routes with detailed experimental protocols, and explores its potential applications in drug development based on the activities of structurally related compounds. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.
Introduction
This compound, with the CAS number 67197-53-9, is a member of the phenylacetonitrile family of compounds.[1] Phenylacetonitriles are characterized by a phenyl ring attached to a cyanomethyl group (-CH₂CN). This structural motif is a valuable building block in organic synthesis, serving as a precursor to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The nitrile group is particularly versatile, capable of being hydrolyzed to carboxylic acids, reduced to amines, or participating in cycloaddition reactions to form heterocyclic systems.
The presence of two bromine atoms at the 2 and 6 positions of the phenyl ring in this compound imparts specific steric and electronic properties. These bulky ortho-substituents can influence the reactivity of the benzylic position and the nitrile group, and they provide handles for further functionalization through reactions such as cross-coupling, which is of significant interest in the construction of novel molecular scaffolds for drug discovery.
Physicochemical and Safety Data
The fundamental properties of this compound are summarized below. This data is essential for its safe handling, storage, and use in experimental settings.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 67197-53-9 | PubChem[1] |
| Molecular Formula | C₈H₅Br₂N | PubChem[1] |
| Molecular Weight | 274.94 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | White to off-white solid | Commercial Suppliers |
| Boiling Point (Predicted) | 333.1 ± 27.0 °C | ChemicalBook |
| Density (Predicted) | 1.857 ± 0.06 g/cm³ | ChemicalBook |
| Storage Temperature | Room Temperature, Sealed in Dry | ChemicalBook |
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
(Source: PubChem[1])
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.
Synthesis and Experimental Protocols
The synthesis of this compound is not described in a dedicated discovery paper. However, its structure suggests a logical synthetic pathway starting from commercially available 2,6-dibromotoluene. This pathway involves two primary steps: benzylic bromination followed by cyanation.
Step 1: Benzylic Bromination of 2,6-Dibromotoluene
The conversion of a toluene derivative to a benzyl bromide is a standard radical substitution reaction, typically initiated by UV light or a radical initiator.
Experimental Protocol (General Procedure):
-
Reagents and Materials:
-
2,6-Dibromotoluene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)
-
Anhydrous solvent (e.g., Carbon tetrachloride - CCl₄, or Acetonitrile)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, UV lamp (optional)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dibromotoluene (1.0 eq) in the chosen anhydrous solvent.
-
Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of AIBN or BPO (e.g., 0.02 eq).
-
Heat the mixture to reflux (the boiling point of the solvent). If using UV initiation, irradiate the flask with a UV lamp.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours, indicated by the consumption of the starting material.
-
Once complete, cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,6-dibromobenzyl bromide, which can be purified by recrystallization or column chromatography if necessary.
-
Step 2: Cyanation of 2,6-Dibromobenzyl Bromide
The substitution of the benzylic bromine with a cyanide group is a nucleophilic substitution reaction. Classical methods use alkali metal cyanides, while modern approaches may employ palladium catalysis with safer cyanide sources.
Experimental Protocol (Classical Cyanation):
-
Reagents and Materials:
-
2,6-Dibromobenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Solvent system (e.g., aqueous ethanol, DMSO, or DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve the 2,6-dibromobenzyl bromide (1.0 eq) in the chosen solvent system (e.g., a mixture of ethanol and water).
-
Add sodium cyanide (1.1 - 1.5 eq) to the solution. Caution: Alkali cyanides are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., ferrous sulfate solution) available.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting benzyl bromide is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and pour it into a larger volume of water.
-
Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
-
Applications in Drug Development and Research
While there is a lack of specific biological data for this compound, its structural features make it a compound of interest for medicinal chemistry and drug discovery. The general class of halogenated phenylacetonitriles serves as versatile intermediates for synthesizing more complex molecules with potential therapeutic applications.
For instance, a structurally related compound, 2-(5-Bromo-2-chlorophenyl)acetonitrile, is noted for its potential in pharmaceutical synthesis, with derivatives showing anti-inflammatory properties.[2] Such compounds are often used as precursors for molecules that interact with specific biological targets like enzymes or receptors.[2] The di-bromo substitution pattern of the target compound offers a unique electronic and steric profile that could be explored for structure-activity relationship (SAR) studies.
The phenylacetonitrile scaffold can be a starting point for developing various classes of drugs. For example, other phenylacetonitrile derivatives have been identified as inducers of the transcription factor Oct3/4, which is crucial in the generation of induced pluripotent stem cells (iPSCs), suggesting a potential role in regenerative medicine.
Conclusion
This compound is a synthetically accessible compound with significant potential as a building block in organic and medicinal chemistry. While its own biological activities remain to be thoroughly investigated, its structure provides a versatile platform for the generation of diverse chemical libraries for drug discovery. The established methods for the synthesis of related phenylacetonitriles can be reliably adapted for its preparation. For researchers in drug development, this compound represents a readily available scaffold for creating novel molecules with potentially valuable therapeutic properties. Further screening and derivatization of this compound could lead to the discovery of new lead compounds for a variety of disease targets.
References
Potential Research Areas for 2-(2,6-Dibromophenyl)acetonitrile: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
2-(2,6-Dibromophenyl)acetonitrile is a halogenated aromatic nitrile whose potential in drug discovery remains largely unexplored. Its unique structural features, including a dibrominated phenyl ring and a reactive nitrile group, suggest a range of possible biological activities. This technical guide outlines potential research areas for this compound, providing a foundation for its investigation as a novel therapeutic agent. The information presented herein is curated for researchers, scientists, and drug development professionals seeking to explore new chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential pharmacokinetic profile and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₅Br₂N | PubChem[1] |
| Molecular Weight | 274.94 g/mol | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook[2] |
| CAS Number | 67197-53-9 | PubChem[1] |
Potential Research Areas and Rationale
Based on the structural characteristics of this compound and the known biological activities of related compounds, several promising areas of research are proposed:
Neurology and Neuropharmacology
The presence of bromine atoms on the phenyl ring suggests potential neuroactivity. Brominated compounds have been shown to exhibit a range of effects on the central nervous system.[3] Furthermore, the 2,6-disubstituted phenyl motif is present in some known anesthetic agents.
Proposed Research:
-
Screening for Anesthetic Properties: Investigate the compound's ability to induce loss of righting reflex in animal models.
-
Ion Channel Modulation: Assess the effect of the compound on key ion channels involved in neuronal excitability, such as sodium, potassium, and calcium channels, using patch-clamp electrophysiology.
-
Neurotransmitter Receptor Binding: Evaluate the binding affinity of the compound for various neurotransmitter receptors, including GABA, glutamate, and serotonin receptors, through radioligand binding assays.
Oncology
The nitrile group is a common feature in many approved anticancer drugs, where it can act as a hydrogen bond acceptor or a reactive group for covalent inhibition.[4] Additionally, substituted phenylacetonitriles have been explored as scaffolds for kinase inhibitors.
Proposed Research:
-
Kinase Inhibitor Screening: Screen the compound against a panel of cancer-related kinases to identify potential inhibitory activity.
-
Cytotoxicity Assays: Determine the cytotoxic effects of the compound on various cancer cell lines using assays such as the MTT or CellTiter-Glo assay.
-
Mechanism of Action Studies: If cytotoxic activity is observed, investigate the underlying mechanism, such as apoptosis induction (caspase activation, PARP cleavage) or cell cycle arrest.
Anti-inflammatory and Immunomodulatory Effects
Some phenylacetonitrile derivatives have demonstrated anti-inflammatory properties. The potential for this compound to modulate inflammatory pathways warrants investigation.
Proposed Research:
-
Inhibition of Pro-inflammatory Cytokine Production: Measure the effect of the compound on the production of cytokines like TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated immune cells (e.g., macrophages).
-
Enzyme Inhibition Assays: Evaluate the inhibitory activity of the compound against key inflammatory enzymes such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX).
Antiviral and Antimicrobial Activity
Nitrile-containing compounds have been investigated for their antiviral and antimicrobial properties.[5] The unique electronic properties conferred by the dibromo substitution could lead to novel interactions with microbial targets.
Proposed Research:
-
Antiviral Screening: Test the compound's activity against a panel of viruses, particularly those for which nitrile-containing inhibitors have been reported.
-
Antimicrobial Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) against a range of bacterial and fungal strains.
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the investigation of this compound.
Synthesis of this compound
A potential synthetic route involves the cyanation of 2,6-dibromobenzyl bromide.
Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Detailed Protocol (Adapted from similar syntheses):
-
Bromination of 2,6-Dibromotoluene: To a solution of 2,6-dibromotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile, AIBN). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, filter the succinimide byproduct and concentrate the filtrate under reduced pressure to obtain crude 2,6-dibromobenzyl bromide.
-
Cyanation of 2,6-Dibromobenzyl bromide: Dissolve the crude 2,6-dibromobenzyl bromide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone. Add sodium cyanide (NaCN) portion-wise at room temperature. Stir the reaction mixture until completion (monitored by TLC or GC-MS). Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
In Vitro Kinase Inhibition Assay
Workflow for Kinase Inhibition Screening:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol (Example using a luminescence-based assay):
-
Prepare a stock solution of this compound in DMSO.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase, substrate peptide, and ATP to initiate the reaction.
-
Incubate the plate at room temperature for the recommended time.
-
Add a detection reagent that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below for reporting kinase inhibition data.
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (µM) |
| Kinase A | Value |
| Kinase B | Value |
| Kinase C | Value |
Conclusion
This compound represents a promising starting point for novel drug discovery programs. Its unique chemical structure suggests potential applications in neurology, oncology, and infectious diseases. The proposed research areas and experimental protocols in this guide provide a solid framework for initiating the exploration of this compound's therapeutic potential. Further investigation into its structure-activity relationships through the synthesis and screening of analogs will be crucial for optimizing its biological activity and advancing it through the drug development pipeline.
References
- 1. This compound | C8H5Br2N | CID 21850042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 3. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 2-(2,6-Dibromophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(2,6-Dibromophenyl)acetonitrile, a compound utilized in chemical research and drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar compounds and general chemical safety principles to ensure a high level of precaution.
Hazard Identification and Classification
This compound is classified as an irritant and is harmful if swallowed.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[1]
Table 1: GHS Hazard Classification [1]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, oral | Warning | H302: Harmful if swallowed |
| Skin corrosion/irritation | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Warning | H335: May cause respiratory irritation |
Pictogram:
Signal Word: Warning
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound. The following precautionary statements and PPE recommendations are derived from data for similar brominated phenylacetonitrile compounds.[2][3]
Table 2: Precautionary Statements [2][3]
| Category | Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Prevention | P264 | Wash skin thoroughly after handling. |
| Prevention | P270 | Do not eat, drink or smoke when using this product. |
| Prevention | P271 | Use only outdoors or in a well-ventilated area. |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P301+P316 | IF SWALLOWED: Get emergency medical help immediately.[4] |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |
| Response | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Response | P332+P317 | If skin irritation occurs: Get medical help.[4] |
| Response | P337+P313 | If eye irritation persists: Get medical advice/attention.[2] |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| Storage | P405 | Store locked up.[2][4] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Table 3: Recommended Personal Protective Equipment (PPE) [5][6]
| Protection Type | Specification |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate. |
Experimental Protocols: Safe Handling and Emergency Procedures
Detailed methodologies for handling and emergency response are critical to minimizing risk.
3.1. Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[5] Contaminated clothing should be removed and washed before reuse.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
3.2. Emergency First-Aid Protocol
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]
3.3. Spill and Leak Protocol
-
Containment: Evacuate personnel from the area. Wear appropriate PPE.
-
Clean-up: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[6] Avoid creating dust.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[2]
Visualized Workflows
Hazard Identification and Response Workflow
Caption: A logical flow for ensuring safety during the handling of hazardous chemicals.
Emergency First-Aid Decision Pathway
Caption: A decision-making diagram for appropriate first-aid response to chemical exposure.
This guide is intended for use by qualified individuals trained in handling hazardous chemicals. Always consult the most current safety information and adhere to all institutional and regulatory guidelines.
References
Methodological & Application
Application Notes and Protocols for 2-(2,6-Dibromophenyl)acetonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,6-Dibromophenyl)acetonitrile is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its unique structure, featuring a reactive nitrile group and a dibrominated phenyl ring, provides multiple avenues for molecular elaboration. The presence of two bromine atoms offers opportunities for regioselective functionalization through various cross-coupling reactions, while the nitrile moiety can be readily converted into other key functional groups such as primary amines, carboxylic acids, and amides. These transformations are fundamental in the construction of diverse molecular scaffolds for the development of novel therapeutic agents.
The strategic placement of the bromine atoms influences the electronic properties of the phenyl ring and can play a crucial role in modulating the pharmacological activity of derivative compounds. This intermediate is particularly valuable in the synthesis of kinase inhibitors, receptor modulators, and other biologically active molecules where precise control of substitution patterns is essential for optimizing potency, selectivity, and pharmacokinetic properties.
Key Applications in Medicinal Chemistry
The this compound core is a key building block for various classes of therapeutic agents. Its derivatives have shown promise in several areas, including:
-
Kinase Inhibitors: The phenylacetonitrile scaffold can be elaborated to generate potent inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases. The dibromo substituents can be utilized to explore specific interactions within the ATP-binding pocket of kinases.
-
Receptor Antagonists and Modulators: The structural features of this compound derivatives allow for their development as ligands for various receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors. For instance, derivatives of similar brominated phenylacetonitriles have been investigated as selective peroxisome proliferator-activated receptor (PPAR) modulators.[1]
-
Anthelmintic Agents: The amino-acetonitrile scaffold, which can be derived from this compound, is a validated pharmacophore for anthelmintic drugs.[2][3]
Data Summary
The following tables summarize key quantitative data for representative compounds synthesized from brominated phenylacetonitrile precursors, illustrating their potential in drug discovery.
Table 1: Biological Activity of a PPARβ/δ-Selective Inverse Agonist Derived from a Bromophenylacetonitrile Scaffold [1]
| Compound ID | Target | Assay | IC50 (nM) |
| DG172 | PPARβ/δ | Ligand Binding | 27 |
| DG172 | PPARβ/δ | ANGPTL4 Expression | 9.5 |
Table 2: Inhibitory Activity of 4-Anilinoquinoline-3-carbonitriles Against EGFR and HER-2 Kinases
| Compound | EGFR IC50 (μM) | HER-2 IC50 (μM) |
| Reference Compound 1 | 0.05 | 0.03 |
| Reference Compound 2 | 0.03 | 0.02 |
Note: This data is representative of the activity of compounds synthesized from related phenylacetonitrile precursors and is provided for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of a (Z)-2-(2-bromophenyl)-3-amino-phenyl-acrylonitrile derivative (Illustrative of PPARβ/δ Modulator Synthesis)[1]
This protocol is adapted from the synthesis of DG172, a PPARβ/δ-selective inverse agonist.
Step 1: Condensation of 2-(2-bromophenyl)acetonitrile with an aromatic aldehyde
-
To a solution of 2-(2-bromophenyl)acetonitrile (1.0 eq) and the desired substituted 4-aminobenzaldehyde (1.0 eq) in ethanol (0.2 M), add piperidine (0.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired acrylonitrile derivative.
Step 2: N-alkylation of the amino group (if applicable)
-
To a solution of the product from Step 1 (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) (0.1 M), add potassium carbonate (2.0 eq) and the desired alkylating agent (e.g., methyl iodide, 1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final N-alkylated derivative.
Protocol 2: Synthesis of a 4-Anilinoquinoline-3-carbonitrile (Illustrative of Kinase Inhibitor Synthesis)
This protocol outlines a general approach for the synthesis of a 4-anilinoquinoline-3-carbonitrile scaffold, a common core in kinase inhibitors.
Step 1: Synthesis of Ethyl 2-cyano-3-(substituted-anilino)acrylate
-
Combine the desired substituted aniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq).
-
Heat the mixture at 100-110 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature. The product will solidify upon cooling.
-
Recrystallize the solid from ethanol to obtain the pure ethyl 2-cyano-3-(substituted-anilino)acrylate.
Step 2: Cyclization to form the 4-Hydroxyquinoline-3-carbonitrile
-
Add the product from Step 1 to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry.
Step 3: Chlorination of the 4-Hydroxyquinoline
-
Suspend the 4-hydroxyquinoline-3-carbonitrile from Step 2 in phosphorus oxychloride (POCl3).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the 4-chloroquinoline-3-carbonitrile.
Step 4: Reaction with a substituted aniline to form the final product
-
Dissolve the 4-chloroquinoline-3-carbonitrile (1.0 eq) and the desired substituted aniline (1.1 eq) in a solvent such as isopropanol or acetonitrile.
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction mixture. The product will precipitate as the hydrochloride salt.
-
Collect the solid by filtration, wash with the reaction solvent, and dry to obtain the final 4-anilinoquinoline-3-carbonitrile.
Visualizations
Caption: Synthetic pathways for bioactive molecules.
Caption: EGFR/HER-2 signaling pathway inhibition.
References
- 1. (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): an orally bioavailable PPARβ/δ-selective ligand with inverse agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-(2,6-Dibromophenyl)acetonitrile in the Synthesis of Isoxazoline-Based Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed application note and a representative experimental protocol for the synthesis of a hypothetical isoxazoline agrochemical derived from 2-(2,6-Dibromophenyl)acetonitrile.
Synthetic Pathway Overview
The general strategy for synthesizing isoxazoline agrochemicals from a phenylacetonitrile derivative involves the conversion of the nitrile group into a nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition reaction with a suitable alkene. This approach allows for the efficient construction of the core isoxazoline heterocycle with the desired substitution pattern.
The proposed synthetic route starting from this compound involves three key steps:
-
Oxime Formation: The nitrile group is converted to an oxime. A common method for this transformation is the reaction with hydroxylamine.
-
Nitrile Oxide Formation: The oxime is then oxidized in situ to the corresponding nitrile oxide. This is a highly reactive intermediate.
-
1,3-Dipolar Cycloaddition: The generated nitrile oxide immediately reacts with an alkene to form the final isoxazoline ring structure.
The following diagram illustrates this proposed synthetic pathway.
Application Notes and Protocols: 2-(2,6-Dibromophenyl)acetonitrile as a Versatile Precursor for the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(2,6-Dibromophenyl)acetonitrile is a versatile bifunctional building block for the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a reactive nitrile group, an acidic α-methylene bridge, and a dibrominated phenyl ring, offers multiple points for chemical modification and cyclization. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic scaffolds, including substituted 2-aminothiophenes, 2-aminopyridines, 4-aminopyrimidines, 4-aminothiazoles, and 2-substituted imidazoles, starting from this compound. The biological significance of these heterocyclic cores underscores their importance in medicinal chemistry and drug discovery, with derivatives exhibiting a broad range of pharmacological activities.[1][2][3]
Synthesis of Substituted 2-Aminothiophenes via Gewald Reaction
The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[4][5][6] This methodology is highly valuable in medicinal chemistry as 2-aminothiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][7]
Reaction Scheme:
Figure 1: General scheme for the Gewald synthesis of 2-aminothiophenes.
Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-phenyl-5-(2,6-dibromophenyl)thiophene
This protocol is adapted from analogous Gewald reactions involving substituted acetonitriles.[8]
Materials:
-
This compound
-
Acetophenone
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Hydrochloric acid (HCl), 2M
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (10 mmol), acetophenone (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL).
-
To this suspension, add morpholine (10 mmol) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) and acidify with 2M HCl to pH 5-6.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and dimethylformamide) to afford the pure 2-aminothiophene derivative.
Quantitative Data (Representative):
| Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) |
| This compound | Acetophenone, Sulfur, Morpholine | 2-Amino-3-cyano-4-phenyl-5-(2,6-dibromophenyl)thiophene | 75-85 | Not Reported |
| Phenylacetonitrile | Cyclohexanone, Sulfur, Morpholine | 2-Amino-3-cyano-4,5-cyclohexano-thiophene | 80 | 145-147 |
Synthesis of Substituted 2-Aminopyridines
Substituted 2-aminopyridines are important pharmacophores found in a variety of biologically active compounds, exhibiting antibacterial, antifungal, and anti-inflammatory properties.[9][10][11] A common synthetic route involves a multicomponent reaction of an active methylene compound, an aldehyde or ketone, and a nitrile in the presence of a base.[12][13][14]
Reaction Scheme:
Figure 2: Multicomponent synthesis of substituted 2-aminopyridines.
Experimental Protocol: Synthesis of 2-Amino-3,5-dicyano-4-phenyl-6-(2,6-dibromophenyl)pyridine
This protocol is based on established methods for the synthesis of 2-amino-3-cyanopyridines.[15]
Materials:
-
This compound
-
Benzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of this compound (10 mmol), benzaldehyde (10 mmol), and malononitrile (10 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask, add piperidine (1 mL) as a catalyst.
-
Reflux the reaction mixture for 6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent like glacial acetic acid or a mixture of ethanol and DMF to obtain the purified 2-aminopyridine derivative.
Quantitative Data (Representative):
| Starting Materials | Product | Yield (%) | Melting Point (°C) | | :--- | :--- | :--- | | this compound, Benzaldehyde, Malononitrile | 2-Amino-3,5-dicyano-4-phenyl-6-(2,6-dibromophenyl)pyridine | 65-75 | Not Reported | | Acetophenone, Benzaldehyde, Malononitrile | 2-Amino-3,5-dicyano-4,6-diphenylpyridine | 85 | 240-242 |
Synthesis of Substituted 4-Aminopyrimidines
Pyrimidine derivatives are of great interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[16][17][18] A plausible route to substituted 4-aminopyrimidines from this compound involves its conversion to the corresponding amidine, followed by condensation with a β-ketoester.
Reaction Scheme:
Figure 3: Two-step synthesis of a substituted 4-aminopyrimidine.
Experimental Protocol: Synthesis of 4-Amino-6-methyl-2-(2,6-dibromobenzyl)pyrimidine
This protocol is based on the classical Pinner reaction for amidine synthesis followed by a pyrimidine ring closure.[19][20][21][22]
Step 1: Synthesis of 2-(2,6-Dibromophenyl)acetamidine hydrochloride
-
Cool a solution of this compound (10 mmol) and anhydrous ethanol (12 mmol) in anhydrous diethyl ether (50 mL) to 0 °C.
-
Bubble dry hydrogen chloride gas through the solution for 1 hour, ensuring the temperature is maintained at 0 °C.
-
Seal the flask and store it at 4 °C for 24 hours.
-
Collect the precipitated imidate salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
Dissolve the imidate salt in anhydrous ethanol and treat with a saturated solution of ammonia in ethanol at 0 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Evaporate the solvent under reduced pressure to obtain the crude amidine hydrochloride.
Step 2: Synthesis of 4-Amino-6-methyl-2-(2,6-dibromobenzyl)pyrimidine
-
Dissolve sodium (10 mmol) in absolute ethanol (30 mL) to prepare a sodium ethoxide solution.
-
To this solution, add 2-(2,6-dibromophenyl)acetamidine hydrochloride (10 mmol) and ethyl acetoacetate (10 mmol).
-
Reflux the mixture for 8 hours.
-
After cooling, pour the reaction mixture into ice water and neutralize with acetic acid.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield the desired pyrimidine derivative.
Quantitative Data (Representative):
| Reaction Step | Starting Material | Product | Yield (%) |
| Amidine Synthesis | Phenylacetonitrile | Phenylacetamidine hydrochloride | 80-90 |
| Pyrimidine Formation | Phenylacetamidine, Ethyl acetoacetate | 4-Amino-6-methyl-2-benzylpyrimidine | 60-70 |
Synthesis of Substituted 4-Aminothiazoles
Thiazole-containing compounds are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][23][24][25] The Hantzsch thiazole synthesis is a classical method for their preparation.[26] A plausible route starting from this compound involves its α-halogenation followed by reaction with a thioamide.
Reaction Scheme:
Figure 4: Two-step synthesis of a substituted 4-aminothiazole.
Experimental Protocol: Synthesis of 4-(2,6-Dibromophenyl)-1,3-thiazol-2,4-diamine
This protocol is adapted from standard procedures for α-halogenation of active methylene compounds and the Hantzsch thiazole synthesis.[5][27]
Step 1: Synthesis of 2-Bromo-2-(2,6-dibromophenyl)acetonitrile
-
In a round-bottom flask, dissolve this compound (10 mmol) and N-bromosuccinimide (11 mmol) in carbon tetrachloride (50 mL).
-
Add a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture for 4 hours under irradiation with a UV lamp.
-
Cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude α-bromo nitrile.
Step 2: Synthesis of 4-(2,6-Dibromophenyl)-1,3-thiazol-2,4-diamine
-
Dissolve the crude 2-bromo-2-(2,6-dibromophenyl)acetonitrile (10 mmol) and thiourea (12 mmol) in ethanol (30 mL).
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature and pour into a solution of sodium carbonate in water.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to give the pure aminothiazole derivative.
Quantitative Data (Representative):
| Reaction Step | Starting Material | Product | Yield (%) |
| α-Bromination | Phenylacetonitrile | 2-Bromo-2-phenylacetonitrile | 70-80 |
| Thiazole Formation | 2-Bromo-2-phenylacetonitrile, Thiourea | 4-Phenyl-1,3-thiazol-2,4-diamine | 80-90 |
Synthesis of 2-Substituted Imidazoles
Imidazole derivatives are prevalent in pharmaceuticals, exhibiting a wide range of biological activities, including antifungal, antihypertensive, and anticancer properties.[28][29][30][31] The Radziszewski reaction provides a route to imidazoles from nitriles.[6][32][33][34]
Reaction Scheme:
Figure 5: Synthesis of a 2-substituted imidazole via the Radziszewski reaction.
Experimental Protocol: Synthesis of 2-(2,6-Dibromobenzyl)-4,5-diphenyl-1H-imidazole
This protocol is based on the general procedure for the Radziszewski imidazole synthesis.[35]
Materials:
-
This compound
-
Benzil
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), benzil (10 mmol), and ammonium acetate (20 mmol) in glacial acetic acid (20 mL).
-
Reflux the mixture for 2 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Neutralize the solution with aqueous ammonia.
-
Collect the precipitated product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure imidazole derivative.
Quantitative Data (Representative):
| Starting Materials | Product | Yield (%) | Melting Point (°C) |
| Benzyl nitrile, Benzil, NH4OAc | 2-Benzyl-4,5-diphenyl-1H-imidazole | 85-95 | 210-212 |
| This compound, Benzil, NH4OAc | 2-(2,6-Dibromobenzyl)-4,5-diphenyl-1H-imidazole | 70-80 | Not Reported |
Biological Significance and Signaling Pathways
The heterocyclic scaffolds synthesized from this compound are of significant interest in drug discovery due to their diverse biological activities.
-
Thiazoles: Many thiazole-containing compounds act as anticancer agents by inducing apoptosis and inhibiting key signaling pathways such as the PI3K/Akt/mTOR pathway.[23][36] They are also known to target topoisomerase and histone deacetylases (HDACs).[36]
-
Aminopyridines: These compounds have a wide range of pharmacological effects, including antibacterial, anti-inflammatory, and antiviral activities.[1][29] Some aminopyridine derivatives act as potassium channel blockers.
-
Pyrimidines: As core components of nucleobases, pyrimidine analogues are widely used as anticancer and antiviral agents by interfering with DNA and RNA synthesis.[3][17] They can also act as kinase inhibitors in various signaling pathways.
-
Imidazoles: Imidazole derivatives are known to target a variety of enzymes and receptors.[1][30] For instance, some imidazole-based drugs are potent inhibitors of kinases involved in cancer cell proliferation and survival.[28][31] They can also act as inhibitors of enzymes like cyclooxygenase (COX), leading to anti-inflammatory effects.[31]
Figure 6: Simplified PI3K/Akt/mTOR signaling pathway, a common target for heterocyclic anticancer agents.
References
- 1. Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 19. Pinner reaction - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. synarchive.com [synarchive.com]
- 23. researchgate.net [researchgate.net]
- 24. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 25. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jchemrev.com [jchemrev.com]
- 27. researchgate.net [researchgate.net]
- 28. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. ijsrtjournal.com [ijsrtjournal.com]
- 31. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. ijprajournal.com [ijprajournal.com]
- 34. scribd.com [scribd.com]
- 35. US4719309A - Preparation of imidazoles - Google Patents [patents.google.com]
- 36. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution at the Benzylic Position of 2-(2,6-Dibromophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,6-Dibromophenyl)acetonitrile is a versatile scaffold in medicinal chemistry and materials science. The presence of the benzylic protons and the nitrile group offers multiple sites for functionalization. This document provides detailed application notes and protocols for nucleophilic substitution reactions at the benzylic position of this compound. Such reactions allow for the introduction of a wide variety of functional groups, enabling the synthesis of diverse molecular libraries for drug discovery and other applications.
The key to performing nucleophilic substitution at the benzylic position is the initial introduction of a suitable leaving group, typically a halogen, at the alpha-carbon. The steric hindrance imposed by the two ortho-bromo substituents on the phenyl ring significantly influences the reactivity of the benzylic position. These protocols are designed to provide robust methods for both the initial halogenation and the subsequent substitution, paving the way for the synthesis of novel this compound derivatives.
Reaction Workflow
The overall process involves a two-step sequence:
-
Benzylic Halogenation: Introduction of a halogen (e.g., bromine or chlorine) at the benzylic position to create a suitable leaving group.
-
Nucleophilic Substitution: Displacement of the benzylic halogen by a nucleophile to introduce the desired functional group.
Caption: General workflow for the functionalization of this compound.
Part 1: Benzylic Halogenation Protocols
Prior to nucleophilic substitution, a leaving group must be installed at the benzylic position. Radical halogenation is a common and effective method.
Protocol 1.1: Benzylic Bromination using N-Bromosuccinimide (NBS)
This protocol describes the introduction of a bromine atom at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the chosen solvent (CCl₄ or CH₃CN, ensuring it is anhydrous) to dissolve the starting material.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.05-0.1 eq).
-
Heat the reaction mixture to reflux (for CCl₄, ~77°C; for CH₃CN, ~82°C) and maintain reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated NaHCO₃ solution to quench any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude α-bromo-2-(2,6-dibromophenyl)acetonitrile.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Outcome:
This procedure is expected to yield the desired α-bromo derivative. Due to the electron-withdrawing nature of the nitrile and the steric hindrance of the ortho-bromo groups, benzylic bromination is favored over aromatic bromination.
Part 2: Nucleophilic Substitution Protocols
Once the α-halo-2-(2,6-dibromophenyl)acetonitrile is synthesized, it can be reacted with various nucleophiles. The following protocols provide general methods for substitution with common classes of nucleophiles. Due to the steric hindrance at the benzylic position, SN2 reactions may be slower, and conditions may need to be optimized (e.g., higher temperatures, longer reaction times, or use of a stronger nucleophile/base).
Protocol 2.1: Substitution with Amines (e.g., Piperidine)
This protocol describes the synthesis of α-amino-2-(2,6-dibromophenyl)acetonitrile derivatives.
Materials:
-
α-Bromo-2-(2,6-dibromophenyl)acetonitrile
-
Amine (e.g., Piperidine, 2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (as a base, 1.5-2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (anhydrous)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add α-bromo-2-(2,6-dibromophenyl)acetonitrile (1.0 eq) and the chosen anhydrous solvent (CH₃CN or DMF).
-
Add the amine (e.g., piperidine, 2.0-3.0 eq) and the base (K₂CO₃ or Et₃N, 1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If K₂CO₃ was used, filter the mixture.
-
Dilute the reaction mixture with CH₂Cl₂ or EtOAc and wash with water.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.2: Substitution with Alkoxides (e.g., Sodium Methoxide)
This protocol outlines the synthesis of α-alkoxy-2-(2,6-dibromophenyl)acetonitrile derivatives.
Materials:
-
α-Bromo-2-(2,6-dibromophenyl)acetonitrile
-
Sodium methoxide (NaOMe) solution (e.g., 25 wt% in methanol) or freshly prepared from sodium metal and the corresponding alcohol.
-
Anhydrous alcohol (e.g., Methanol) or THF
-
Saturated ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add α-bromo-2-(2,6-dibromophenyl)acetonitrile (1.0 eq) and the anhydrous solvent (e.g., methanol or THF).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the sodium methoxide solution (1.1-1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated NH₄Cl solution.
-
Extract the aqueous layer with CH₂Cl₂ or EtOAc.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize expected outcomes for the nucleophilic substitution reactions based on analogous reactions of α-halophenylacetonitriles. The yields are estimates and may require optimization for the specific substrate this compound due to increased steric hindrance.
Table 1: Nucleophilic Substitution with Amines
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Estimated Yield (%) |
| 1 | Piperidine | K₂CO₃ | CH₃CN | 80 | 4 | α-Piperidinyl-2-(2,6-dibromophenyl)acetonitrile | 60-80 |
| 2 | Morpholine | Et₃N | DMF | 60 | 6 | α-Morpholinyl-2-(2,6-dibromophenyl)acetonitrile | 55-75 |
| 3 | Benzylamine | K₂CO₃ | CH₃CN | 80 | 8 | α-(Benzylamino)-2-(2,6-dibromophenyl)acetonitrile | 50-70 |
Table 2: Nucleophilic Substitution with O- and S-Nucleophiles
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Estimated Yield (%) |
| 1 | Sodium methoxide | Methanol | RT | 4 | α-Methoxy-2-(2,6-dibromophenyl)acetonitrile | 70-90 |
| 2 | Sodium ethoxide | Ethanol | RT | 4 | α-Ethoxy-2-(2,6-dibromophenyl)acetonitrile | 70-90 |
| 3 | Sodium thiophenoxide | DMF | RT | 2 | α-(Phenylthio)-2-(2,6-dibromophenyl)acetonitrile | 80-95 |
Mechanistic Considerations
The nucleophilic substitution at the benzylic position can proceed through either an S(_N)1 or S(_N)2 mechanism. The sterically hindered environment around the benzylic carbon of this compound, due to the two large bromine atoms in the ortho positions, is expected to disfavor the backside attack required for an S(_N)2 pathway.
Application Notes and Protocols: Hydrolysis of 2-(2,6-Dibromophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of the nitrile group in 2-(2,6-dibromophenyl)acetonitrile to its corresponding carboxylic acid, 2-(2,6-dibromophenyl)acetic acid, is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of two bulky bromine atoms ortho to the phenylacetic acid moiety introduces significant steric hindrance, which can influence the reaction conditions required for efficient conversion. These application notes provide detailed protocols for the acidic and basic hydrolysis of this compound, along with comparative data for the hydrolysis of related sterically hindered nitriles.
Chemical Transformation
The overall reaction involves the conversion of the nitrile functional group (-C≡N) into a carboxylic acid functional group (-COOH) through the addition of water. This transformation typically proceeds in two stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.
General reaction scheme for the hydrolysis of this compound.
Comparative Data for Hydrolysis of Sterically Hindered Phenylacetonitriles
Due to the limited availability of specific quantitative data for the hydrolysis of this compound in peer-reviewed literature, the following table summarizes reaction conditions and yields for the hydrolysis of analogous sterically hindered phenylacetonitriles. This data provides a valuable reference for optimizing the hydrolysis of the target compound.
| Compound | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| 2,6-Dialkylphenylacetonitriles | Hydrochloric acid or Sulfuric acid in water, 20-50 °C | Not specified | Not specified | [1] |
| 2-Methyl-2-phenylpropionitrile | Pseudomonas fluorescens EBC191 nitrilase | Not specified | Near-stoichiometric conversion to the acid | [2][3] |
| Substituted Phenylacetonitrile | 1 eq. NaOH in 1:9 methanol/dioxane, reflux | 4-5 hours | Not specified (selective to amide) | [4] |
| Benzyl Cyanide (Phenylacetonitrile) | High-temperature water with ammonia | 40 min | 31.2% (acid), 62.1% (amide) | [4] |
| Benzyl Cyanide (Phenylacetonitrile) | High-temperature water with ammonia | 90 min | 45.1% (acid), 47.0% (amide) | [4] |
Experimental Protocols
The following are detailed protocols for the acid- and base-catalyzed hydrolysis of this compound. These protocols are based on established methods for the hydrolysis of sterically hindered nitriles and should be optimized for the specific substrate.
Protocol 1: Acid-Catalyzed Hydrolysis
This method utilizes a strong acid to catalyze the hydrolysis of the nitrile to the carboxylic acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Water (deionized)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add a 1:1 mixture of glacial acetic acid and water (e.g., 10 mL per gram of nitrile). Slowly and carefully, add concentrated sulfuric acid (e.g., 2-3 eq) or concentrated hydrochloric acid to the mixture while cooling the flask in an ice bath.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude 2-(2,6-dibromophenyl)acetic acid.
-
Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).
Protocol 2: Base-Catalyzed Hydrolysis
This method employs a strong base to facilitate the hydrolysis. The initial product is the carboxylate salt, which is then acidified to yield the carboxylic acid.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Ethylene Glycol
-
Water (deionized)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol or ethylene glycol.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 2-5 eq in water).
-
Reaction: Heat the mixture to reflux (temperature will depend on the solvent used) and maintain for 6-18 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the organic solvent using a rotary evaporator.
-
Dissolve the residue in water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2 while cooling in an ice bath. A precipitate of the carboxylic acid should form.
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
-
Isolation:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude 2-(2,6-dibromophenyl)acetic acid.
-
-
Purification (Optional): The crude product can be purified by recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
As this compound is a chemical intermediate, it is not typically involved in biological signaling pathways. The following diagrams illustrate the general experimental workflows for its hydrolysis.
Workflow for Acid-Catalyzed Hydrolysis
Workflow for Base-Catalyzed Hydrolysis
Interdependence of Reaction Parameters
References
- 1. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]
- 2. Conversion of sterically demanding α,α-disubstituted phenylacetonitriles by the arylacetonitrilase from Pseudomonas fluorescens EBC191 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conversion of Sterically Demanding α,α-Disubstituted Phenylacetonitriles by the Arylacetonitrilase from Pseudomonas fluorescens EBC191 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Selective Reduction of 2-(2,6-Dibromophenyl)acetonitrile to 2-(2,6-Dibromophenyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the chemical reduction of the nitrile group in 2-(2,6-Dibromophenyl)acetonitrile to a primary amine, yielding 2-(2,6-Dibromophenyl)ethanamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active compounds. The presence of a sterically hindered dibrominated aromatic ring presents unique challenges, including the potential for hydrodebromination under certain catalytic hydrogenation conditions. This note details two primary, robust methods—Borane-Tetrahydrofuran (BH3-THF) reduction and a milder, chemoselective reduction using Sodium Borohydride with Cobalt(II) Chloride—that effectively convert the nitrile while preserving the sensitive aryl-bromide bonds. A comparative data summary and detailed, step-by-step experimental protocols are provided to guide researchers in selecting and executing the optimal synthetic strategy.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing access to key building blocks for agrochemicals, materials, and pharmaceuticals. The target molecule, 2-(2,6-Dibromophenyl)ethanamine, is of particular interest due to the presence of the 2,6-dibromophenyl moiety, a common feature in compounds with specific steric and electronic properties designed for targeted biological activity.
The primary challenge in this synthesis is the selective reduction of the nitrile in the presence of two aryl bromide functionalities. While powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) are effective for nitrile reduction, they can be pyrophoric and require stringent anhydrous conditions.[1] More critically, standard catalytic hydrogenation methods (e.g., H2 with Pd/C) often lead to competitive hydrodebromination, an undesirable side reaction that cleaves the C-Br bonds.[2]
This application note presents two reliable methods that circumvent these issues:
-
Method A: Borane-Tetrahydrofuran (BH3-THF) Reduction: A chemoselective method that readily reduces nitriles without affecting aryl halides.[3][4]
-
Method B: Cobalt(II) Chloride Catalyzed Sodium Borohydride Reduction: An exceptionally mild and practical system where NaBH4, typically inert towards nitriles, is activated by a cobalt salt to achieve high yields of the primary amine.[5][6][7]
Comparative Data of Reduction Methods
The following table summarizes the key parameters and expected outcomes for the selected reduction protocols. Yields are based on representative reductions of aromatic nitriles found in the literature and are intended as a guide.
| Parameter | Method A: Borane-THF Reduction | Method B: NaBH4 / CoCl2 Reduction |
| Primary Reagent(s) | Borane-tetrahydrofuran complex (BH3·THF) | Sodium borohydride (NaBH4), Cobalt(II) chloride hexahydrate (CoCl2·6H2O) |
| Typical Solvent | Tetrahydrofuran (THF) | Methanol (MeOH) or Ethanol (EtOH) |
| Reaction Temperature | 0 °C to 65 °C (Reflux) | 0 °C to Room Temperature |
| Typical Reaction Time | 2 - 12 hours | 30 - 90 minutes |
| Representative Yield | 80 - 95% | 85 - 95%[8] |
| Key Advantages | High chemoselectivity (preserves C-Br bonds), well-established | Very mild conditions, rapid reaction, avoids pyrophoric reagents, high selectivity[6][7] |
| Key Disadvantages | Moisture-sensitive reagent, requires inert atmosphere, workup needed to decompose borane-amine complex | Stoichiometric use of CoCl2 can be a concern for metal waste |
| Workup Procedure | Acidic quench (e.g., HCl) to hydrolyze intermediates and precipitate the amine salt | Filtration of cobalt boride precipitate, followed by standard extraction |
Experimental Protocols
Safety Precaution: These experiments should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Method A: Reduction using Borane-Tetrahydrofuran (BH3-THF)
This protocol describes the reduction of the nitrile using a commercially available solution of borane in THF. The reaction proceeds via the formation of a borane-amine complex, which is subsequently hydrolyzed to yield the primary amine hydrochloride salt.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (6 M aqueous solution)
-
Sodium Hydroxide (10% w/v aqueous solution)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask, condenser, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Procedure:
-
Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet.
-
Reagent Addition: To the flask, add this compound (1.0 eq) and dissolve it in anhydrous THF (approx. 5-10 mL per gram of nitrile).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Borane Addition: Slowly add the 1.0 M solution of BH3-THF (approx. 1.5 - 2.0 eq) dropwise via a dropping funnel or syringe, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, add 6 M HCl dropwise to quench the excess borane (Caution: Hydrogen gas evolution). Continue the addition until the solution is acidic (pH ~1-2).
-
Hydrolysis: Heat the mixture to reflux for an additional 1 hour to ensure complete hydrolysis of the borane-amine complex.
-
Workup: Cool the mixture to room temperature. Remove the THF under reduced pressure. To the remaining aqueous residue, add water and wash with dichloromethane to remove any non-basic impurities.
-
Isolation: Cool the acidic aqueous layer in an ice bath and basify by the slow addition of 10% NaOH solution until pH > 12.
-
Extraction: Extract the free amine product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude 2-(2,6-Dibromophenyl)ethanamine.
-
Purification: If necessary, purify the product by column chromatography or crystallization.
Method B: Reduction using Sodium Borohydride and Cobalt(II) Chloride
This protocol utilizes a milder system where cobalt boride, formed in situ, is the active catalytic species for the reduction.[6][7] This method is often faster and proceeds at room temperature.
Materials:
-
This compound
-
Cobalt(II) chloride hexahydrate (CoCl2·6H2O)
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Concentrated Ammonium Hydroxide (NH4OH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and CoCl2·6H2O (2.0 eq) in methanol (approx. 15-20 mL per gram of nitrile). Stir until a homogenous solution is formed.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
NaBH4 Addition: While stirring vigorously, add sodium borohydride (5.0 - 6.0 eq) portion-wise over 15-20 minutes. A black precipitate (cobalt boride) will form, and vigorous hydrogen evolution will be observed.[6] Control the rate of addition to manage the effervescence.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding concentrated ammonium hydroxide solution until the black precipitate dissolves and a clear solution is obtained. This step complexes the cobalt, aiding in its removal.
-
Concentration: Remove the methanol under reduced pressure.
-
Extraction: To the residue, add water and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the resulting 2-(2,6-Dibromophenyl)ethanamine as needed via standard laboratory techniques.
Visualized Workflow and Chemistry
The following diagrams illustrate the chemical transformation and the general experimental workflow for the reduction process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. Borane Reagents [organic-chemistry.org]
- 5. scite.ai [scite.ai]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
Synthesis of Novel Compounds from 2-(2,6-Dibromophenyl)acetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel compounds utilizing 2-(2,6-dibromophenyl)acetonitrile as a versatile starting material. The strategic positioning of the bromine atoms and the reactive nitrile group offers multiple avenues for synthetic diversification, making it a valuable building block in medicinal chemistry and materials science.
Introduction
This compound is a halogenated aromatic compound with the molecular formula C₈H₅Br₂N.[1] Its structure features a phenyl ring substituted with two bromine atoms ortho to a cyanomethyl group. This arrangement provides three primary reactive sites for synthetic modification:
-
The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[2]
-
The Bromine Atoms: Serve as excellent handles for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
-
The α-Carbon: The methylene protons adjacent to the nitrile group are acidic and can be deprotonated to form a nucleophile for alkylation and other carbon-carbon bond-forming reactions.[2]
These reactive centers allow for the construction of a diverse library of novel compounds with potential applications in drug discovery and materials science. This document outlines key synthetic transformations and provides detailed protocols for their execution.
Key Synthetic Transformations and Protocols
The following sections detail experimental protocols for the functionalization of this compound. The presented methodologies are based on established synthetic strategies for similarly substituted phenylacetonitrile derivatives and serve as a guide for the development of novel compounds.
Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms on the phenyl ring are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the stepwise or simultaneous introduction of new functionalities. The steric hindrance from the ortho-substituents may influence reaction conditions.
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the aryl bromide and a boronic acid or ester. This reaction is a powerful tool for the synthesis of biaryl compounds.
Experimental Protocol: Mono-Arylation of this compound
This protocol is adapted from general procedures for the selective mono-arylation of dihaloarenes.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Stir the reaction mixture vigorously at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical)
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-(2-Bromo-6-phenylphenyl)acetonitrile | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(2-Bromo-6-(4-methoxyphenyl)phenyl)acetonitrile | 82 |
| 3 | 3-Pyridinylboronic acid | 2-(2-Bromo-6-(pyridin-3-yl)phenyl)acetonitrile | 75 |
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynyl arenes.
Experimental Protocol: Mono-Alkynylation of this compound
This protocol is a general procedure based on established methodologies for the Sonogashira coupling of aryl bromides.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous, degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the base.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C if necessary.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Hypothetical)
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-(2-Bromo-6-(phenylethynyl)phenyl)acetonitrile | 90 |
| 2 | Ethynyltrimethylsilane | 2-(2-Bromo-6-((trimethylsilyl)ethynyl)phenyl)acetonitrile | 88 |
| 3 | Propargyl alcohol | 2-(2-Bromo-6-(3-hydroxyprop-1-yn-1-yl)phenyl)acetonitrile | 78 |
Synthesis of Nitrogen-Containing Heterocycles
The nitrile functionality in this compound is a key synthon for the construction of various nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active molecules.
Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazines.[3] this compound can be transformed into a 1,3-dicarbonyl equivalent for this purpose.
Experimental Protocol: Synthesis of a Substituted Pyrazole
This protocol involves a two-step process starting with the acylation of this compound.
Step 1: Synthesis of 3-(2,6-Dibromophenyl)-3-oxopropanenitrile
-
To a solution of this compound in anhydrous THF, add sodium hydride (1.2 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add ethyl acetate (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1,3-keto-nitrile.
Step 2: Cyclization with Hydrazine
-
Dissolve the crude 3-(2,6-dibromophenyl)-3-oxopropanenitrile in ethanol.
-
Add hydrazine hydrate (1.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to afford the desired pyrazole.
Quantitative Data Summary (Hypothetical)
| Entry | Hydrazine | Product | Overall Yield (%) |
| 1 | Hydrazine hydrate | 5-(2,6-Dibromobenzyl)-1H-pyrazol-3-amine | 70 |
| 2 | Phenylhydrazine | 5-(2,6-Dibromobenzyl)-1-phenyl-1H-pyrazol-3-amine | 65 |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described above.
Caption: Synthetic transformations of this compound.
Conclusion
This compound is a highly versatile starting material for the synthesis of a wide array of novel compounds. The protocols outlined in this document provide a foundation for researchers to explore the chemical space around this scaffold. The ability to perform selective cross-coupling reactions and to utilize the nitrile group for heterocycle formation makes this compound a valuable tool in the design and synthesis of new chemical entities for pharmaceutical and materials science applications. Further exploration of reaction conditions, including the use of different catalysts, ligands, and reaction partners, is encouraged to expand the library of accessible derivatives.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-(2,6-Dibromophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 2-(2,6-Dibromophenyl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the benzylic bromination of 2,6-dibromotoluene to yield 2,6-dibromobenzyl bromide, followed by a nucleophilic substitution with sodium cyanide. This protocol is designed to be scalable and incorporates safety and purification considerations critical for drug development and manufacturing.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules with potential therapeutic applications. The presence of the dibrominated phenyl ring and the nitrile group offers multiple reaction sites for further chemical transformations. This document outlines a robust and scalable two-step synthesis route. The first step involves the free-radical bromination of 2,6-dibromotoluene to form the corresponding benzyl bromide. The second step is the cyanation of the benzylic bromide via a nucleophilic substitution reaction.
Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₅Br₂N |
| Molecular Weight | 274.94 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 67197-53-9[1] |
Hazards Identification
The target compound, this compound, is associated with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocols
Step 1: Synthesis of 2,6-Dibromobenzyl Bromide
This protocol is adapted from a similar synthesis of 2,6-dichlorobenzyl bromide.[2][3] It utilizes a photocatalytic oxidative bromination which is a greener and safer alternative to traditional bromination methods.
Materials:
-
2,6-Dibromotoluene
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium sulfite solution
-
Anhydrous sodium sulfate
-
Visible light source (e.g., high-power blue LED lamp)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Thermometer
-
Separatory funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve 2,6-dibromotoluene (1.0 eq) in 1,2-dichloroethane.
-
Add hydrobromic acid (1.5 eq) to the solution.
-
Position a visible light source to illuminate the reaction flask.
-
While stirring vigorously and maintaining the reaction temperature at 70 °C, add hydrogen peroxide (1.5 eq) dropwise via a dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture under illumination at 70 °C for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium sulfite solution to quench any remaining bromine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-dibromobenzyl bromide. This intermediate is often used in the next step without further purification.
Quantitative Data for Step 1 (Hypothetical based on similar reactions):
| Reagent | Molar Ratio | Purity |
| 2,6-Dibromotoluene | 1.0 | >98% |
| Hydrobromic Acid (48%) | 1.5 | |
| Hydrogen Peroxide (30%) | 1.5 | |
| Product | ||
| 2,6-Dibromobenzyl Bromide | Expected Yield: ~90% | >95% (crude) |
Step 2: Synthesis of this compound
This protocol for the nucleophilic substitution of the benzylic bromide is adapted from a procedure for a similar compound.[4]
Materials:
-
2,6-Dibromobenzyl bromide (from Step 1)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 2,6-dibromobenzyl bromide (1.0 eq) in DMSO.
-
In a separate flask, prepare a solution of sodium cyanide (1.8 eq) in DMSO. Caution: Sodium cyanide is highly toxic. Handle with extreme care and follow all safety protocols.
-
Using a dropping funnel, add the sodium cyanide solution to the solution of the benzyl bromide.
-
Heat the resulting mixture to 90 °C and maintain this temperature for 2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a large volume of ice water. This will cause the product to precipitate.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers and wash with water and then with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Quantitative Data for Step 2:
| Reagent | Molar Ratio | Purity |
| 2,6-Dibromobenzyl Bromide | 1.0 | >95% (crude) |
| Sodium Cyanide | 1.8 | >98% |
| Product | ||
| This compound | Expected Yield: ~85-90% | >98% (after purification) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of the two-step synthesis.
References
- 1. This compound | C8H5Br2N | CID 21850042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. syntheticpages.org [syntheticpages.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,6-Dibromophenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2,6-Dibromophenyl)acetonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two primary and viable synthetic routes for the preparation of this compound:
-
Nucleophilic Substitution: This is often the preferred method due to its typically higher yields and more straightforward procedure. It involves the reaction of 2,6-dibromobenzyl bromide with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent.
-
Sandmeyer Reaction: This route begins with the diazotization of 2,6-dibromoaniline, followed by a reaction with a copper(I) cyanide salt to introduce the nitrile group. While effective, this multi-step process can sometimes result in lower overall yields and more complex purification.[1][2]
Q2: How can I synthesize the necessary starting materials?
A2: The starting materials for both primary routes can be synthesized as follows:
-
2,6-Dibromobenzyl Bromide (for Nucleophilic Substitution): This can be prepared from 2,6-dibromotoluene via a free-radical bromination reaction. A common method involves using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or photochemical initiation.
-
2,6-Dibromoaniline (for Sandmeyer Reaction): This can be synthesized by the bromination of aniline, followed by separation of the desired isomer, or through more controlled methods starting from sulfanilic acid.
Q3: What are the critical safety precautions when working with cyanide salts?
A3: Sodium cyanide and potassium cyanide are highly toxic. The primary hazard is the potential release of hydrogen cyanide (HCN) gas, which is extremely poisonous, upon contact with acids or moisture. Always handle cyanide salts in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that an emergency response plan is in place, which includes access to a cyanide antidote kit. All glassware and waste should be decontaminated with a bleach solution before disposal.
Q4: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction's progress.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for accurate monitoring of reaction conversion and for determining the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product and key intermediates.
Troubleshooting Guide
Low Yield of this compound
Problem: The final yield of the desired product is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction by TLC or HPLC until the starting material is consumed. - Increase Reaction Temperature: For the nucleophilic substitution, a moderate increase in temperature (e.g., to 90°C in DMSO) can improve the reaction rate.[3] - Ensure Adequate Mixing: Vigorous stirring is crucial, especially in heterogeneous mixtures. |
| Degradation of Starting Material or Product | - Control Temperature: Avoid excessive heat, as it can lead to decomposition. - Inert Atmosphere: For sensitive reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Suboptimal Reagents or Solvents | - Purity of Cyanide Salt: Use a fresh, dry source of sodium or potassium cyanide. - Anhydrous Solvent: For the nucleophilic substitution, ensure the use of a dry aprotic polar solvent like DMSO to avoid hydrolysis of the benzyl bromide. |
| Poor Work-up and Extraction | - Proper Quenching: Quench the reaction by pouring it into a large volume of ice water.[3] - Efficient Extraction: Use an appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate) and perform multiple extractions to ensure complete recovery of the product. |
Experimental Protocols
Adapted Protocol for Nucleophilic Substitution
This protocol is adapted from a similar synthesis of a substituted benzyl cyanide and is a recommended starting point.
Reaction Scheme:
Materials:
-
2,6-dibromobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,6-dibromobenzyl bromide (1 equivalent) in anhydrous DMSO (approximately 1.25 mL per mmol of the bromide).
-
In a separate flask, dissolve sodium cyanide (1.8 equivalents) in DMSO (approximately 1 mL per mmol of NaCN) and add this solution to the flask containing the benzyl bromide using a dropping funnel.[3]
-
Heat the resulting solution to 90°C for 2-4 hours, monitoring the reaction by TLC.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a large volume of ice water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Troubleshooting Workflow for Low Yield
Formation of Byproducts
Problem: The final product is contaminated with significant impurities.
| Potential Byproduct | Formation Mechanism | Prevention and Mitigation |
| 2,6-Dibromobenzyl Alcohol | Hydrolysis of the starting 2,6-dibromobenzyl bromide due to the presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere to prevent atmospheric moisture from entering. |
| Isocyanide (Isocyano- variant) | The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom, although this is generally less favored. | - This is typically a minor byproduct in this type of reaction. Purification by column chromatography should effectively remove it. |
| Elimination Products | If there are acidic protons beta to the leaving group, elimination can compete with substitution, though this is less likely with a benzyl bromide. | - Use of a non-basic cyanide salt (NaCN, KCN) and aprotic solvents minimizes this risk. |
| Phenolic Impurities (Sandmeyer Route) | The diazonium salt intermediate can react with water to form 2,6-dibromophenol, especially at elevated temperatures.[4] | - Maintain a low temperature (0-5°C) during the diazotization and subsequent reaction with CuCN.[4] |
| Biaryl Compounds (Sandmeyer Route) | The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts.[2] | - Careful control of reaction conditions, including temperature and the rate of addition of the diazonium salt solution, can minimize these side reactions. |
Comparative Yields for Phenylacetonitrile Syntheses
| Starting Material | Reagents | Solvent | Temperature | Yield (%) | Reference |
| Benzyl Chloride | NaCN | 95% Ethanol/Water | Reflux | 80-90 | Organic Syntheses |
| Substituted Benzyl Bromide | NaCN | DMSO | 90°C | ~87 | ChemSpider Synthetic Pages[3] |
| Veratryl Chloride | KCN | Benzene | Reflux | 71-75 | US Patent 2,783,265[5] |
| o-Toluidine | 1) NaNO₂, HCl2) CuCN | Water/Benzene | 0-5°C | 74-79 | Organic Syntheses[4] |
This table provides a summary of yields obtained in similar phenylacetonitrile syntheses and can serve as a benchmark for optimizing the synthesis of this compound.
References
- 1. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(2,6-Dibromophenyl)acetonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-(2,6-Dibromophenyl)acetonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in related syntheses can include unreacted starting materials, by-products from side reactions, and residual solvents. In syntheses involving acetonitrile, impurities such as ammonia or acetic acid can sometimes be present, which may affect the stability and reactivity of the final compound.[1] For phenylacetonitrile derivatives, impurities can arise from incomplete reactions or side reactions involving the functional groups.
Q2: Which purification technique is recommended for this compound?
A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization is often suitable for removing small amounts of impurities when a suitable solvent system is found. It is generally a faster technique for larger quantities.
-
Column chromatography is excellent for separating the target compound from impurities with different polarities and is particularly useful when multiple impurities are present or when recrystallization fails.[2][3]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by the solution being too concentrated, cooling too rapidly, or the presence of impurities.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) until the solution is clear again.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[4]
-
Q4: No crystals are forming after the recrystallization solution has cooled. How can I induce crystallization?
A4: If crystals do not form, the solution is likely not sufficiently supersaturated. You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[4]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[4]
-
Reducing Temperature: Cool the solution further using an ice bath or by placing it in a refrigerator.[4]
-
Concentrating the Solution: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[4]
Purification Protocols & Data
Recrystallization
Recrystallization is a technique used to purify solids. The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a compound like this compound, which has both polar (nitrile) and non-polar (dibromophenyl) characteristics, a solvent of intermediate polarity or a mixed-solvent system is often effective.
| Solvent System | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A common and effective solvent for many organic compounds.[5] |
| Isopropanol | 82 | Polar | Similar to ethanol, can be a good alternative. |
| Acetonitrile | 82 | Polar | Can be a good choice, especially if it's also a reaction solvent.[6][7] |
| Toluene | 111 | Non-polar | May work if the compound is less polar; good for high-temperature dissolution. |
| Hexane/Ethyl Acetate | Variable | Mixed | A common mixed-solvent system. Dissolve in minimal hot ethyl acetate and add hexane until cloudy.[5] |
| Dichloromethane/Hexane | Variable | Mixed | Another common mixed-solvent system for compounds of intermediate polarity. |
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hotplate while stirring. Add small portions of the solvent until the solid completely dissolves at or near the boiling point. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[2][8]
-
Column Preparation (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Never let the top of the silica gel run dry.[8]
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin adding the mobile phase (eluent) to the top of the column. A good starting eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 Hexane:EtOAc).
-
The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.[3]
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visual Guides & Workflows
Below are diagrams illustrating key workflows and logical steps for the purification process.
Caption: General purification workflow decision guide.
Caption: Troubleshooting guide for inducing crystallization.
Caption: Schematic of a typical column chromatography setup.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Recrystallization of dried droplets using acetonitrile to improve surface homogeneity in matrix-assisted laser desorption/ionization mass spectrometric analysis with 2,5-dihydroxybenzoic acid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [cora.ucc.ie]
- 8. rroij.com [rroij.com]
Common side reactions in the synthesis of 2-(2,6-Dibromophenyl)acetonitrile
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during the synthesis of 2-(2,6-Dibromophenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary methods for the synthesis of this compound:
-
Nucleophilic Substitution: This is a common route involving the reaction of 2,6-dibromobenzyl bromide with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent.
-
Sandmeyer Reaction: This route starts with 2,6-dibromoaniline, which is converted to a diazonium salt and then reacted with copper(I) cyanide. This method is useful if the corresponding aniline is more readily available than the benzyl bromide.[1][2]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields can stem from several factors depending on the synthetic route. For the nucleophilic substitution pathway, incomplete reaction due to the steric hindrance of the starting material is a common issue.[3] The presence of water can also lead to side reactions. For the Sandmeyer reaction, the stability of the diazonium salt is critical; temperatures must be kept low during its formation. In both cases, the purity of starting materials and solvents is paramount.
Q3: I see an unexpected peak in my NMR that suggests hydrolysis. What could it be?
A3: The presence of water in the reaction mixture or during workup can lead to the hydrolysis of the nitrile group. This can result in the formation of 2-(2,6-Dibromophenyl)acetamide as an initial hydrolysis product, and further hydrolysis can yield 2-(2,6-Dibromophenyl)acetic acid.[4][5][6] Ensure all solvents and reagents are anhydrous and minimize exposure to atmospheric moisture.
Q4: What analytical techniques are recommended for monitoring this synthesis?
A4: A combination of techniques is ideal for monitoring reaction progress and purity:
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative checks of the reaction's progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying impurities.
Troubleshooting Guide: Common Side Reactions
This section addresses specific problems and side reactions that may occur during the synthesis of this compound, categorized by the synthetic route.
Route 1: Nucleophilic Substitution from 2,6-Dibromobenzyl Bromide
This reaction typically involves the displacement of bromide by a cyanide anion. Due to the two ortho-bromo substituents, steric hindrance can play a significant role in the reaction's efficiency.
In a dry, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), 2,6-dibromobenzyl bromide (1.0 eq) is dissolved in a dry polar aprotic solvent such as acetone or acetonitrile. Sodium cyanide (1.2 eq) and a catalytic amount of sodium iodide (to facilitate the halide exchange) are added. The mixture is heated to reflux and stirred vigorously for 16-24 hours.[7] The reaction progress is monitored by TLC or HPLC. After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.
| Problem/Observation | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion of starting material | Steric Hindrance: The two ortho-bromo groups hinder the backside attack of the cyanide nucleophile.[3] Low Reactivity: Insufficient reaction temperature or time. Poor Solubility of Cyanide Salt: The cyanide salt is not sufficiently dissolved in the solvent. | Increase reaction temperature and/or time. Consider using a more polar solvent like DMF or DMSO to improve the solubility of NaCN/KCN. Adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can also improve reactivity. |
| Presence of 2,6-Dibromobenzyl alcohol in product | Hydrolysis of Starting Material: Presence of water in the reaction mixture can lead to the hydrolysis of the benzyl bromide.[8] | Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Run the reaction under a dry, inert atmosphere. |
| Formation of Isocyanide byproduct | Ambident Nature of Cyanide Ion: The cyanide ion can attack via the carbon or nitrogen atom. While attack through carbon is generally favored, the formation of the isocyanide is a known side reaction. | The formation of isocyanide is generally a minor pathway in these reactions. Purification by column chromatography should separate it from the desired nitrile product. |
| Elimination to form 2,6-Dibromostyrene derivatives | Basic Nature of Cyanide: Sodium cyanide can act as a base, promoting elimination reactions, although this is less likely for a benzylic halide. | Use a less basic cyanide source if this becomes a significant issue, though this is not a commonly reported side reaction for this substrate. |
Route 2: Sandmeyer Reaction from 2,6-Dibromoaniline
This route involves diazotization of the aniline followed by reaction with copper(I) cyanide.
A two-step, one-pot procedure is typically followed.
-
Step 1: Diazotization. 2,6-Dibromoaniline (1.0 eq) is suspended in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in cold water is added dropwise, keeping the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Step 2: Cyanation. In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared and cooled. The cold diazonium salt solution is added slowly to the copper cyanide solution, with vigorous stirring. The reaction is often accompanied by the evolution of nitrogen gas.[1][2] After the addition is complete, the mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction. The product is then extracted with an organic solvent, washed, dried, and purified.
| Problem/Observation | Potential Cause(s) | Troubleshooting Steps |
| Low Yield, Tar-like byproducts | Decomposition of Diazonium Salt: The diazonium salt is unstable at higher temperatures. | Maintain a temperature of 0-5 °C strictly during the diazotization and the addition to the cyanide solution. Prepare the diazonium salt and use it immediately. |
| Formation of 2,6-Dibromophenol | Reaction with Water: The diazonium salt can react with water to form a phenol, especially if the solution is heated prematurely or if the concentration of the nucleophile (cyanide) is too low.[9] | Ensure a sufficiently high concentration of the copper(I) cyanide reagent. Add the diazonium salt solution to the cyanide solution, not the other way around. |
| Formation of Biaryl Byproducts (e.g., 3,3',5,5'-Tetrabromobiphenyl) | Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl compounds through the coupling of two aryl radicals.[2] | These are often minor byproducts. Purification by column chromatography is the most effective way to remove them. |
| Incomplete reaction | Poorly prepared copper(I) cyanide solution: The CuCN needs to be complexed with excess cyanide (as [Cu(CN)₂]⁻) to be an effective reagent. | Ensure the correct stoichiometry of CuCN and KCN/NaCN is used to prepare the active reagent solution. |
Summary of Potential Side Products
The following table summarizes the common side products, their origin, and conditions that may favor their formation.
| Side Product | Structure | Synthetic Route | Reason for Formation | Conditions Favoring Formation |
| 2-(2,6-Dibromophenyl)acetamide |
| Both | Partial hydrolysis of the product nitrile group.[10] | Presence of water; acidic or basic workup conditions. |
| 2-(2,6-Dibromophenyl)acetic acid |
| Both | Complete hydrolysis of the product nitrile group.[5] | Prolonged exposure to acidic or basic aqueous conditions, especially with heating. |
| 2,6-Dibromobenzyl alcohol |
| Nucleophilic Substitution | Hydrolysis of the starting 2,6-dibromobenzyl bromide.[8] | Wet solvents or reagents. |
| 2,6-Dibromophenol |
| Sandmeyer Reaction | Reaction of the intermediate diazonium salt with water.[9] | Low temperature control during diazotization; slow addition of diazonium salt to cyanide. |
| 3,3',5,5'-Tetrabromobiphenyl |
| Sandmeyer Reaction | Radical coupling of the aryl intermediate.[2] | This is an inherent potential byproduct of the Sandmeyer mechanism. |
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting a low yield in the synthesis of this compound.
A troubleshooting workflow for diagnosing the cause of low reaction yield.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. reddit.com [reddit.com]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. echemi.com [echemi.com]
Technical Support Center: Purification of 2-(2,6-Dibromophenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,6-Dibromophenyl)acetonitrile. The following sections detail methods to remove common impurities and offer guidance on optimizing purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: When synthesizing this compound via the nucleophilic substitution of 2,6-dibromobenzyl bromide with a cyanide salt (e.g., sodium or potassium cyanide), the most probable impurities are:
-
Unreacted 2,6-dibromobenzyl bromide: The starting material may not have fully reacted.
-
2,6-dibromobenzyl alcohol: This can form through the hydrolysis of 2,6-dibromobenzyl bromide if water is present in the reaction mixture.[1][2]
-
Side products from the cyanide reaction: Depending on the reaction conditions, minor side products could form.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: The following analytical methods are suitable for determining the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting minor impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[4]
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the purified product and identifying any structurally similar impurities.
Q3: What are the primary safety concerns when working with the synthesis and purification of this compound?
A3: The synthesis of this compound often involves highly toxic cyanide salts. It is critical to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always have a cyanide antidote kit available and be familiar with its use. The final product, this compound, should also be handled with care as aromatic nitriles can be toxic.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the compound has lower solubility, or use a two-solvent system. Add a less polar "anti-solvent" dropwise to the solution until it becomes cloudy, then gently heat until clear before cooling. |
| Not enough compound is present to reach saturation. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.[5] | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The compound is precipitating from a supersaturated solution at a temperature above its melting point. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce proper crystallization. | |
| Colored Impurities in Crystals | Colored impurities are co-precipitating with the product. | Before the cooling step, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Compound and Impurities | The mobile phase polarity is incorrect. | If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are eluting too slowly or not at all, increase the polarity. |
| The column is overloaded. | Use a larger column or reduce the amount of crude material loaded onto the column. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude compound by weight. | |
| Cracking or Channeling of the Stationary Phase | The column was not packed properly. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. Applying gentle pressure can help create a more compact and even column bed. |
| Compound is Insoluble in the Mobile Phase | The chosen mobile phase is not a good solvent for the compound. | The compound should be at least slightly soluble in the mobile phase. If not, a different solvent system should be chosen. For loading, dissolve the crude product in a minimal amount of a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel before loading it onto the column. |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should dissolve the compound when hot but not when cold.[6][7]
Solvent Selection: Based on the structure of this compound (an aromatic nitrile), suitable single solvents for recrystallization could be ethanol, isopropanol, or acetonitrile. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is also a good option.
Illustrative Solubility Data (for solvent screening):
| Solvent | Solubility at 25°C | Solubility at Boiling Point |
| Ethanol | Low | High |
| Isopropanol | Low | High |
| Acetonitrile | Moderate | High |
| Hexane | Insoluble | Low |
| Ethyl Acetate | High | Very High |
| Water | Insoluble | Insoluble |
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethanol) until the solid just dissolves.[8]
-
If colored impurities are present, add a small amount of activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography Protocol
This protocol is for the purification of this compound using flash column chromatography.
Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexane is recommended. Start with a low polarity mixture and gradually increase the polarity.
Illustrative Mobile Phase Gradient:
| Step | Hexane (%) | Ethyl Acetate (%) | Volume |
| 1 | 98 | 2 | 2 column volumes |
| 2 | 95 | 5 | 5 column volumes |
| 3 | 90 | 10 | 5 column volumes |
| 4 | 80 | 20 | 3 column volumes |
Procedure:
-
Prepare the column by packing silica gel in the initial mobile phase (e.g., 2% ethyl acetate in hexane).
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the crude material onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dried silica with the adsorbed compound to the top of the column.
-
Begin eluting the column with the mobile phase, starting with the lowest polarity.
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. athabascau.ca [athabascau.ca]
Stability issues of 2-(2,6-Dibromophenyl)acetonitrile under different conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 2-(2,6-Dibromophenyl)acetonitrile. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways for this compound are hydrolysis of the nitrile group and photodebromination. The nitrile group can hydrolyze under acidic or basic conditions to form the corresponding amide or carboxylic acid. The carbon-bromine bonds on the aromatic ring may be susceptible to cleavage under photolytic stress, particularly exposure to UV light.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is expected to be most stable in neutral aqueous solutions (pH ~7). Under acidic or basic conditions, the nitrile group is susceptible to hydrolysis. Basic conditions, in particular, are known to facilitate the hydrolysis of nitriles to carboxylic acids.[1][2] Acid-catalyzed hydrolysis typically yields the corresponding amide first, which can be further hydrolyzed to the carboxylic acid upon extended exposure or with stronger acids.
Q3: Is this compound sensitive to light?
A3: Yes, aromatic bromine compounds can be sensitive to light, particularly UV radiation.[3][4] Photodegradation may lead to the cleavage of the carbon-bromine bond, potentially resulting in the formation of mono-brominated or non-brominated impurities. It is recommended to handle and store the compound in amber vials or otherwise protected from light to minimize photolytic degradation.
Q4: What is the expected thermal stability of this compound?
Q5: Are there any known incompatibilities with common solvents or excipients?
A5: While specific incompatibility studies for this compound are not published, general chemical principles suggest potential issues. Strong nucleophilic reagents may react with the benzylic protons. When formulating, it is important to consider the reactivity of any excipients, especially those with nucleophilic functional groups or those that could create a microenvironment with a high or low pH. Compatibility studies are recommended, particularly for liquid formulations.
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis During a Stability Study
If you observe unexpected peaks in your HPLC chromatogram when analyzing a sample of this compound from a stability study, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for identifying unknown peaks.
Issue 2: Potency Loss or Increased Impurities Over Time
If you observe a decrease in the assay value or an increase in total impurities during storage, it indicates a stability issue. The following steps can help identify the cause.
-
Review Storage Conditions: Verify that the compound has been stored under the recommended conditions (temperature, humidity, light protection).
-
Conduct a Forced Degradation Study: A forced degradation or stress testing study is a systematic way to identify the conditions that cause degradation.[7][8][9] This involves exposing the compound to harsh conditions to accelerate decomposition.
-
Identify Degradants: Use a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector, to separate and identify the degradation products formed under each stress condition.
-
Propose Degradation Pathway: Based on the identified degradants, a degradation pathway can be proposed. For this compound, a likely pathway is the hydrolysis of the nitrile group.
Caption: Potential hydrolytic degradation pathway.
Illustrative Data on Forced Degradation
The following table summarizes hypothetical results from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate how stability data is typically presented.
| Stress Condition | Parameters | % Degradation of this compound | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | ~15% | 2-(2,6-Dibromophenyl)acetamide |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8h | ~40% | 2-(2,6-Dibromophenyl)acetic acid |
| Oxidative | 3% H₂O₂ at RT for 48h | ~5% | Minor unidentified polar impurities |
| Photolytic | UV light (254 nm) for 72h | ~25% | 2-(2-Bromophenyl)acetonitrile |
| Thermal | 80°C for 7 days | ~8% | Minor unidentified impurities |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 80°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
Cool the solution, neutralize with 0.1 M HCl, and dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 48 hours.
-
Dilute to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) for 72 hours.
-
Simultaneously, keep a control sample in the dark.
-
Dilute both the exposed and control samples to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at 80°C for 7 days.
-
Also, store a solution of the compound at the same temperature.
-
After the specified time, dissolve the solid sample and dilute both samples to a suitable concentration for analysis.
-
-
Analysis: Analyze all stressed samples, along with a time-zero control sample, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[10][11][12]
-
Column and Mobile Phase Screening:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions. A common starting point is a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer).
-
-
Method Optimization:
-
Optimize the gradient slope, flow rate, and column temperature to achieve good resolution between the parent compound and all degradation products.
-
Use the stressed samples from the forced degradation study to ensure the method can separate all generated impurities.
-
-
Detector Wavelength Selection:
-
Use a PDA detector to monitor the elution. Select a wavelength that provides a good response for both the parent compound and the impurities. If the impurities have different UV maxima, multiple wavelengths may be monitored.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[13]
-
References
- 1. Acetonitrile degradation under haloalkaline conditions by Natronocella acetinitrilica gen. nov., sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.vscht.cz [web.vscht.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. scispace.com [scispace.com]
Preventing debromination in reactions with 2-(2,6-Dibromophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address a common challenge encountered during reactions with 2-(2,6-dibromophenyl)acetonitrile: the undesired side reaction of debromination. This guide will help you optimize your reaction conditions to minimize this byproduct and improve the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with this compound?
A1: Debromination is an undesired side reaction where one or both of the bromine atoms on the phenyl ring of this compound are replaced by a hydrogen atom. This leads to the formation of 2-(2-bromophenyl)acetonitrile or 2-phenylacetonitrile as byproducts, which reduces the yield of the desired substituted product and complicates purification.
Q2: Which types of reactions are prone to causing debromination of this compound?
A2: Palladium-catalyzed cross-coupling reactions are particularly susceptible to this side reaction. These include, but are not limited to:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond.
-
Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond.
-
Sonogashira Coupling: Reaction with terminal alkynes to form a C-C bond.
-
Heck Coupling: Reaction with alkenes to form a C-C bond.
The sterically hindered nature of the two bromine atoms ortho to the acetonitrile group can make the desired coupling reaction slower, sometimes allowing the competing debromination reaction to become more significant.
Q3: What are the primary causes of debromination in these reactions?
A3: The main cause of debromination, also known as hydrodehalogenation, in palladium-catalyzed cross-coupling reactions is the formation of palladium hydride (Pd-H) species. These species can be generated from various sources in the reaction mixture, such as solvents (e.g., alcohols), water, amines, or the base itself. The Pd-H species can then react with the aryl bromide in a competing catalytic cycle to replace the bromine with a hydrogen atom.
Troubleshooting Guide: Minimizing Debromination
This guide provides a systematic approach to troubleshooting and minimizing debromination in your reactions with this compound.
Issue 1: Significant Formation of Debrominated Byproduct
Potential Causes and Solutions:
-
Choice of Base: Strong bases can promote the formation of palladium hydride species, leading to increased debromination.
-
Recommendation: Use weaker inorganic bases. A comparative study of different bases in Suzuki-Miyaura coupling reactions suggests that while strong bases like KOH and NaOH can be effective, they may also lead to side reactions.[1] For sterically hindered substrates, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred. The choice of t-BuOK and dioxane has been shown to be effective for sterically hindered substrates in some cases.[2]
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of both the desired reaction and the undesired debromination. However, the activation energy for debromination may be lower, making it more favorable at elevated temperatures.
-
Recommendation: Screen a range of temperatures. Start with a lower temperature (e.g., room temperature to 60 °C) and gradually increase it. Monitor the reaction progress to find the optimal temperature that favors the desired product formation over debromination.
-
-
Catalyst and Ligand System: The choice of palladium source and phosphine ligand is crucial. Bulky, electron-rich ligands can often stabilize the palladium catalyst and promote the desired reductive elimination step over the competing debromination pathway.
-
Recommendation: For sterically hindered aryl bromides, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands have also shown high efficiency for Suzuki-Miyaura couplings with sterically hindered substrates.[2]
-
-
Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Recommendation: Anhydrous, degassed solvents are crucial to minimize sources of protons that can lead to debromination. Toluene, dioxane, and THF are commonly used. For some specific applications, aqueous conditions with appropriate phase-transfer catalysts might be considered, but require careful optimization.
-
Data Presentation: Effect of Base on Suzuki-Miyaura Coupling
| Base | Common Substrates | Typical Yield (%) | Notes |
| Na₂CO₃ | Aryl bromides, aryl chlorides | 80-95% | A versatile and commonly used base. |
| K₂CO₃ | Aryl bromides, aryl chlorides | 85-98% | Often a good choice for a variety of substrates. |
| Cs₂CO₃ | Aryl bromides, aryl chlorides | 90-99% | More soluble than Na₂CO₃ and K₂CO₃, can be effective at lower temperatures. |
| K₃PO₄ | Aryl bromides, aryl chlorides | 85-99% | A non-nucleophilic base, often used for sensitive substrates. |
| t-BuOK | Aryl bromides, aryl chlorides | >99% | A very strong base, can be highly effective but may also promote debromination.[2] |
| KOH | Aryl bromides | 70-90% | A strong base that can sometimes lead to side reactions.[1] |
| NaOH | Aryl bromides | ~70% | Similar to KOH, its high basicity can be detrimental in some cases.[1] |
Data adapted from a comparative study on bases in Suzuki-Miyaura coupling reactions.[1]
Experimental Protocols
The following are general protocols for common cross-coupling reactions, with specific recommendations to minimize debromination when using this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific boronic acid and desired product.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, if using a Pd source like Pd₂(dba)₃)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to an oven-dried Schlenk flask.
-
Add the this compound and the amine.
-
Add the degassed solvent.
-
Seal the flask and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress.
-
After completion, cool the reaction, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Visualizing the Process
Troubleshooting Workflow for Debromination
The following diagram illustrates a logical workflow for troubleshooting debromination in your reaction.
Caption: A step-by-step guide to troubleshoot and minimize debromination.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
This diagram illustrates the general catalytic cycle for reactions like Suzuki and Buchwald-Hartwig, highlighting where the undesired debromination side reaction can occur.
Caption: Catalytic cycle showing the debromination side reaction pathway.
References
Technical Support Center: Analytical Methods for Monitoring Reactions with 2-(2,6-Dibromophenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 2-(2,6-Dibromophenyl)acetonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Section 1: High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for monitoring a reaction with this compound?
A1: A reverse-phase HPLC method is a suitable starting point. A C18 column is recommended with a mobile phase consisting of a mixture of acetonitrile and water.[1][2] The initial mobile phase composition can be around 50:50 (v/v) and then optimized based on the separation of the starting material and product peaks.[3] UV detection at a wavelength where both the starting material and expected product show good absorbance (e.g., 210-254 nm) is appropriate.
Q2: How can I prepare my sample for HPLC analysis?
A2: To prepare a sample, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.[4] Quench the reaction if necessary, and then dilute the aliquot with the mobile phase to a suitable concentration. It is crucial to filter the sample through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging the column and system.[5] Whenever possible, the sample should be dissolved in the mobile phase to ensure good peak shape.
Q3: How do I quantify the conversion of this compound to its product?
A3: Quantification is achieved by integrating the peak areas of the starting material and the product in the chromatogram. The percent conversion can be calculated using these areas. For accurate quantification, it is advisable to create a calibration curve for both the starting material and the product, if an authentic standard of the product is available.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No peaks observed | - Incorrect detector wavelength.- Sample concentration too low.- System or column blockage. | - Run a UV-Vis spectrum of the starting material to determine the optimal wavelength.[5]- Prepare a more concentrated sample.- Check the system pressure. If it's too high, troubleshoot for blockages in the lines or column. |
| Broad peaks | - Column degradation.- Mobile phase flow rate is too low.[6]- Sample solvent incompatible with the mobile phase.[7] | - Replace the guard column or the analytical column.- Adjust the flow rate to the column manufacturer's recommendation.- Dissolve the sample in the mobile phase.[6] |
| Split peaks | - Partially blocked column inlet frit.- Column void. | - Reverse flush the column (without connecting to the detector). If the problem persists, replace the frit or the column.[7]- Replace the column. |
| Shifting retention times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.[8]- Pump malfunction or leaks.[6] | - Prepare fresh mobile phase and ensure proper mixing/degassing.- Use a column oven to maintain a constant temperature.[6]- Check for leaks in the pump and fittings.[7] Purge the pump to remove air bubbles. |
| Ghost peaks | - Contaminated mobile phase or injector carryover.[7] | - Use high-purity solvents for the mobile phase.- Implement a needle wash step with a strong solvent between injections.[7] |
Experimental Protocol: HPLC Monitoring
-
System Preparation:
-
Install a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). Degas the mobile phase using sonication or vacuum filtration.[9]
-
Set the pump flow rate to 1.0 mL/min.[3]
-
Set the UV detector to an appropriate wavelength (e.g., 220 nm).
-
-
Sample Preparation:
-
At specified time intervals, withdraw a 50 µL aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding to 1 mL of cold water).
-
Dilute the quenched sample with the mobile phase to a final volume of 1 mL in a clean vial.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject a fixed volume (e.g., 10 µL) of the prepared sample into the HPLC system.
-
Record the chromatogram for a sufficient time to allow all components to elute.
-
-
Data Processing:
-
Identify the peaks corresponding to this compound and the product based on their retention times (determined by injecting standards, if available).
-
Integrate the peak areas for the starting material and the product.
-
Calculate the percent conversion at each time point.
-
Workflow Diagram: HPLC Analysis
Caption: Experimental workflow for monitoring reaction progress using HPLC.
Section 2: Gas Chromatography (GC)
Frequently Asked Questions (FAQs)
Q1: Is GC a suitable method for monitoring reactions with this compound?
A1: Yes, Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), can be an excellent method, provided that this compound and its products are volatile and thermally stable.[4] GC offers high resolution and allows for the identification of components based on their mass spectra.[10]
Q2: What are the common causes of peak tailing in GC analysis?
A2: Peak tailing can be caused by several factors, including active sites in the column, column overloading, or improper sample vaporization.[11] For a compound like this compound, interactions with active silanol groups in the column can be a cause. Using a deactivated column and ensuring the liner is clean can help mitigate this issue.
Q3: Why am I seeing "ghost peaks" in my GC chromatograms?
A3: Ghost peaks are typically due to contamination or sample carryover.[11] This can originate from a contaminated syringe, a dirty injection port liner, or impurities in the carrier gas.[12] Regular maintenance, such as changing the septum and liner and using high-purity gases, is essential to prevent this.[13]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Baseline instability | - Column bleed.- Contaminated carrier gas.- Detector instability.[11] | - Condition the column at a high temperature (within its limits).- Install or replace gas purifiers.- Clean or service the detector. |
| Poor peak resolution | - Inadequate column selectivity.- Incorrect temperature program.[11]- Carrier gas flow rate is not optimal.[12] | - Select a column with a different stationary phase.- Optimize the temperature ramp rate and hold times.- Adjust the carrier gas flow rate to the optimal value for the column diameter. |
| Irreproducible retention times | - Leaks in the system (septum, fittings).[12]- Fluctuations in carrier gas pressure or flow rate.[14]- Unstable oven temperature.[12] | - Perform a leak check and replace the septum and any worn fittings.[15]- Use a two-stage regulator for the gas cylinder to ensure stable pressure.[13]- Allow the oven to fully equilibrate before starting a run. Calibrate the oven temperature if necessary. |
| No or low signal | - Broken syringe.- Clogged injector or column.- Detector not lit (for FID). | - Inspect and replace the syringe.- Clean the injector and trim the front end of the column.- Check detector gas flows and attempt to relight the flame.[15] |
Experimental Protocol: GC-MS Monitoring
-
System Preparation:
-
Install a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Set the carrier gas (Helium) flow rate (e.g., 1.0-1.5 mL/min).
-
Set the injector temperature (e.g., 250 °C) and detector/transfer line temperature (e.g., 280 °C).
-
Program the oven temperature (e.g., start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min).
-
-
Sample Preparation:
-
At specified time intervals, withdraw a 0.1 mL aliquot from the reaction mixture.
-
Quench the reaction and extract the organic components with a suitable solvent (e.g., ethyl acetate or dichloromethane).[4]
-
Add an internal standard if quantitative analysis is desired.[4]
-
Dry the organic extract over anhydrous sodium sulfate, then dilute to an appropriate concentration for GC-MS analysis.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire data in full scan mode to identify all components.
-
-
Data Processing:
-
Identify the peaks for the starting material, product, and any byproducts by comparing their retention times and mass spectra to standards or library data.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak over time.
-
Logical Diagram: GC Troubleshooting
Caption: A logical relationship diagram for troubleshooting common GC issues.
Section 3: Thin-Layer Chromatography (TLC)
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for TLC analysis?
A1: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.5.[16][17] A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate).[18] You can test various ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to find the optimal separation.
Q2: My spots are streaking on the TLC plate. What should I do?
A2: Streaking can occur if the sample is too concentrated, the compound is highly polar and interacting strongly with the silica gel, or the sample is not fully dissolved. Try diluting your sample, or add a small amount of a polar solvent like acetic acid or triethylamine to the eluent to reduce tailing for acidic or basic compounds, respectively.[18]
Q3: How do I visualize the spots on the TLC plate?
A3: Since this compound contains an aromatic ring, it should be UV-active. You can visualize the spots under a UV lamp (typically at 254 nm).[18] After marking the spots with a pencil, you can use a chemical stain (e.g., potassium permanganate or ceric ammonium molybdate) followed by gentle heating to visualize other non-UV-active components.[16]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| All spots remain at the baseline | - Eluent is not polar enough. | - Increase the proportion of the polar solvent in your eluent mixture. |
| All spots run to the solvent front | - Eluent is too polar. | - Decrease the proportion of the polar solvent in your eluent mixture. |
| Spots are irregularly shaped | - TLC plate was touched or contaminated.- Spotting technique is poor (spot is too large).[16]- Solvent front ran unevenly. | - Handle TLC plates only by the edges.- Apply the sample in small, concentrated spots and allow the solvent to evaporate completely between applications.- Ensure the TLC chamber is saturated with solvent vapor and the plate is placed vertically. |
| Rf values are inconsistent | - Chamber was not saturated with solvent vapor.- Eluent composition changed due to evaporation of a volatile component.[17]- Temperature fluctuations. | - Place a piece of filter paper in the developing chamber to help saturate the atmosphere.- Keep the chamber covered. Use solvents with similar boiling points if possible.[18]- Run TLCs at a consistent temperature. |
Experimental Protocol: TLC Monitoring
-
Preparation:
-
Prepare a developing chamber with a suitable eluent (e.g., 4:1 hexanes:ethyl acetate) to a depth of about 0.5 cm. Place a piece of filter paper inside and close the lid to allow the atmosphere to saturate.[16]
-
On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom. Mark three lanes on this line for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[16][19]
-
-
Spotting:
-
Development and Visualization:
-
Place the TLC plate in the chamber and allow the eluent to run up the plate until it is about 1 cm from the top.[16]
-
Remove the plate, mark the solvent front with a pencil, and let it dry.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
-
Analysis:
-
Observe the disappearance of the starting material spot in the 'Rxn' lane and the appearance of a new spot for the product. The reaction is complete when the starting material spot is no longer visible in the 'Rxn' lane.[19]
-
Workflow Diagram: TLC Monitoring
Caption: Step-by-step workflow for monitoring a reaction using TLC.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: Can I use NMR to monitor my reaction in real-time?
A1: Yes, NMR is a powerful tool for reaction monitoring as it provides detailed structural information and is inherently quantitative.[20] You can monitor a reaction by taking aliquots at different time points, quenching them, preparing them in a deuterated solvent, and acquiring spectra. Alternatively, specialized equipment like flow-NMR systems allows for real-time, in-situ monitoring without sampling.[20][21]
Q2: Which signals should I monitor in the ¹H NMR spectrum?
A2: You should identify one or more distinct, well-resolved signals for both the starting material (this compound) and the product that do not overlap with other signals. For the starting material, the methylene protons (-CH₂CN) would be a good signal to monitor. As the reaction progresses, the integral of this signal will decrease, while new, characteristic signals for the product will appear and increase in intensity.
Q3: My NMR signals are broad and distorted. What could be the cause?
A3: Broad signals can be caused by poor shimming of the spectrometer, the presence of paramagnetic impurities, or chemical exchange processes.[22] If monitoring a reaction mixture directly, changes in the sample's magnetic susceptibility as the composition changes can also lead to line broadening.[22] Always ensure the spectrometer is properly shimmed for each sample. If the problem persists, check for sources of contamination.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor resolution/broad peaks | - Poor shimming.- Sample inhomogeneity.[22]- Paramagnetic impurities. | - Re-shim the spectrometer on the sample.- Ensure the sample is fully dissolved and free of solids.- Filter the sample or treat it to remove metal contaminants. |
| Inaccurate integration | - Overlapping peaks.- Poor baseline correction.- Incorrect phasing. | - Choose non-overlapping peaks for integration.- Carefully perform baseline correction and phasing on the spectrum.- Ensure a sufficient relaxation delay (d1) is used during acquisition for quantitative results. |
| Low signal-to-noise ratio | - Sample is too dilute.- Insufficient number of scans. | - Prepare a more concentrated sample.- Increase the number of scans acquired. |
Experimental Protocol: NMR Monitoring (Aliquot Method)
-
System Preparation:
-
Ensure the NMR spectrometer is tuned and locked on a deuterated solvent (e.g., CDCl₃).
-
-
Sample Preparation:
-
At designated time points, withdraw an aliquot (e.g., 0.2 mL) from the reaction.
-
Immediately quench the reaction and remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a known volume of a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) containing an internal standard (e.g., tetramethylsilane or another inert compound with a known concentration).
-
Transfer the solution to an NMR tube.
-
-
Analysis:
-
Acquire a ¹H NMR spectrum of the sample. Ensure the acquisition parameters (e.g., relaxation delay) are set for quantitative analysis.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic peak of the starting material and a characteristic peak of the product relative to the integral of the internal standard.
-
Calculate the concentration of each species at each time point to determine the reaction progress.
-
Logical Diagram: NMR Data Analysis
Caption: Data analysis workflow for quantitative NMR reaction monitoring.
References
- 1. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Acetonitrile, (m-chlorophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. ijsdr.org [ijsdr.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. aelabgroup.com [aelabgroup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. How To [chem.rochester.edu]
- 17. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 18. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pharmtech.com [pharmtech.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Quantitative Analysis of 2-(2,6-Dibromophenyl)acetonitrile: A Comparative Guide to HPLC-UV and GC Methods
Comparison of Analytical Methods
The choice between HPLC-UV and GC for the quantification of 2-(2,6-Dibromophenyl)acetonitrile depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of each technique.
| Feature | HPLC-UV | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with various detection options. |
| Typical Stationary Phase | C18 or C8 reversed-phase silica | Phenyl- or cyanopropyl-substituted polysiloxane capillary columns |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with acid modifiers. | Inert carrier gas (e.g., Helium, Nitrogen). |
| Detector | UV-Vis Detector (Diode Array or Variable Wavelength) | Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometer (MS) |
| Advantages | - Well-suited for non-volatile and thermally labile compounds.- Robust and widely available instrumentation.- Non-destructive, allowing for fraction collection. | - High resolution and efficiency.- High sensitivity, especially with ECD for halogenated compounds.- GC-MS provides structural information for impurity identification. |
| Disadvantages | - Lower resolution compared to capillary GC.- Sensitivity can be limited by the chromophore of the analyte. | - Requires analyte to be volatile and thermally stable.- Derivatization may be necessary for polar compounds, adding complexity. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile, methanol), filtration. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex matrices.[1][2][3] | Dissolution in a volatile solvent (e.g., toluene, acetonitrile). Derivatization may be required.[4] |
Experimental Protocols
Below are detailed protocols for the proposed HPLC-UV method and a general procedure for a GC-based analysis of this compound.
Proposed HPLC-UV Method
This method is designed based on common practices for the analysis of similar aromatic and brominated compounds.[5][6]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both HPLC grade). A typical starting point would be a 50:50 (v/v) mixture. The gradient can be optimized to achieve the best separation from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound. A wavelength in the range of 210-230 nm is likely to provide good sensitivity.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[7]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Alternative Method: Gas Chromatography (GC)
A GC method, particularly with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS), can be a highly sensitive alternative for the quantification of the halogenated this compound.[4][8]
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a suitable detector (e.g., FID, ECD, or MS).
-
Column: A capillary column suitable for aromatic compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. This program should be optimized based on the volatility of the analyte and potential impurities.
-
Detector Temperature: 300 °C (for FID or ECD). For MS, the transfer line temperature would be around 280 °C.
2. Standard and Sample Preparation:
-
Standard and Sample Solutions: Prepare in a volatile solvent like toluene or acetonitrile at concentrations suitable for the detector's sensitivity.
Workflow and Pathway Visualizations
To further clarify the experimental process, the following diagrams illustrate the logical flow of the analytical methods.
Caption: Experimental workflow for HPLC-UV quantification.
Caption: Decision pathway for analytical method selection.
References
- 1. organomation.com [organomation.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. academic.oup.com [academic.oup.com]
- 5. High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. nacalai.com [nacalai.com]
- 8. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(2,6-Dibromophenyl)acetonitrile and its Byproducts: A Guide to Analytical Methodologies
This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and other key analytical techniques for the characterization of 2-(2,6-Dibromophenyl)acetonitrile and its potential synthetic byproducts. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into method selection based on analytical objectives.
GC-MS Analysis of this compound
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. The high separation efficiency of gas chromatography combined with the sensitive and specific detection by mass spectrometry allows for the quantification of the main compound and the identification of trace-level impurities.
Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak [M]⁺ would be observed, and key fragment ions would likely arise from the loss of bromine atoms, the cyano group (-CN), and the entire cyanomethyl group (-CH₂CN). The benzylic cleavage to form a dibromotropylium ion is also a probable fragmentation pathway.
Quantitative Data from GC-MS Analysis
Below is a table summarizing hypothetical quantitative data for the analysis of a synthesized batch of this compound.
| Compound | Retention Time (min) | Area (%) | Concentration (ppm) |
| 2,6-Dibromotoluene (Impurity) | 8.5 | 0.5 | 50 |
| 2,6-Dibromobenzaldehyde (Byproduct) | 10.2 | 1.5 | 150 |
| This compound | 12.1 | 97.0 | 9700 |
| Unidentified Impurity 1 | 13.5 | 0.8 | 80 |
| Unidentified Impurity 2 | 14.2 | 0.2 | 20 |
Experimental Protocol for GC-MS
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent like acetonitrile or dichloromethane.
Caption: Experimental workflow for GC-MS analysis.
Potential Byproducts in the Synthesis of this compound
The synthesis of this compound typically involves the reaction of a 2,6-dibromobenzyl halide with a cyanide salt. Potential byproducts can arise from side reactions or incomplete conversion of starting materials.
Caption: Synthesis of this compound and potential byproducts.
Comparison with Alternative Analytical Methods
While GC-MS is a primary technique, other spectroscopic and chromatographic methods offer complementary information for a comprehensive analysis.
| Feature | GC-MS | HPLC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by mass | Nuclear spin transitions in a magnetic field | Infrared absorption by molecular vibrations |
| Sample Type | Volatile, thermally stable | Non-volatile, thermally labile | Soluble | Solid, liquid, gas |
| Information | Molecular weight, fragmentation, quantification | Molecular weight, quantification | Detailed molecular structure | Functional groups |
| Pros | High resolution, high sensitivity, established libraries | Wide applicability, soft ionization | Unambiguous structure elucidation | Fast, non-destructive, identifies functional groups |
| Cons | Requires derivatization for non-volatile compounds | Lower resolution than GC for some compounds | Lower sensitivity, requires pure samples | Limited structural information |
| Limit of Detection | Low ppm to ppb | ppm to ppb | High ppm to % | % range |
Experimental Protocols for Alternative Methods
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) for full structural assignment.
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of the deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Sample Preparation: For ATR, place a small amount of the solid sample directly on the crystal. For KBr, grind 1-2 mg of the sample with 100-200 mg of dry KBr and press into a pellet.
-
Expected Peaks: A sharp absorption around 2250 cm⁻¹ for the nitrile (-C≡N) stretch and characteristic peaks for the substituted aromatic ring in the 1600-1400 cm⁻¹ and below 800 cm⁻¹ regions.
Comparative Guide to the Synthesis of 2-(2,6-Dibromophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic methodologies for the preparation of 2-(2,6-dibromophenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The methods evaluated are classical nucleophilic substitution and palladium-catalyzed cyanation. This document presents a quantitative comparison of these methods, detailed experimental protocols, and a visual representation of the synthetic pathways.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Method 1: Nucleophilic Substitution | Method 2: Palladium-Catalyzed Cyanation |
| Starting Material | 2,6-Dibromobenzyl bromide | 1,3-Dibromo-2-(bromomethyl)benzene |
| Cyanide Source | Sodium Cyanide (NaCN) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) |
| Solvent | Dimethyl Sulfoxide (DMSO) | Dimethylacetamide (DMAC) |
| Catalyst | None | Palladium(II) Acetate (Pd(OAc)₂) |
| Reaction Temperature | 25-40°C | 120°C |
| Reaction Time | 2-4 hours | 5 hours |
| Reported Yield | ~90% | 83-96%[1] |
| Key Advantages | Milder reaction conditions, no heavy metal catalyst required, simpler workup. | Use of a less toxic cyanide source, high yields.[1] |
| Key Disadvantages | Use of highly toxic sodium cyanide. | Requires a palladium catalyst, higher reaction temperature. |
Experimental Protocols
Method 1: Nucleophilic Substitution with Sodium Cyanide
This method involves the direct displacement of a benzylic halide with a cyanide salt.
Materials:
-
2,6-Dibromobenzyl bromide
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dibromobenzyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO).
-
In a separate flask, carefully dissolve sodium cyanide (1.1 eq) in a minimal amount of DMSO. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Slowly add the sodium cyanide solution to the solution of 2,6-dibromobenzyl bromide at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to 40°C to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Method 2: Palladium-Catalyzed Cyanation with Potassium Ferrocyanide
This method utilizes a palladium catalyst and a less toxic cyanide source for the cyanation reaction.[1]
Materials:
-
1,3-Dibromo-2-(bromomethyl)benzene
-
Potassium Ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Sodium Carbonate (Na₂CO₃)
-
Dimethylacetamide (DMAC)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
To a flask, add the aryl bromide (1.0 eq), potassium ferrocyanide trihydrate (0.22 eq), sodium carbonate (1.0 eq), and palladium(II) acetate (0.1-0.5 mol %).[1]
-
Add dimethylacetamide (DMAC) as the solvent.[1]
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) twice.
-
Heat the reaction mixture to 120°C and stir for 5 hours.[1] Monitor the reaction by a suitable analytical method such as HPLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Mandatory Visualization
The following diagram illustrates the two synthetic pathways for this compound.
Caption: Comparative synthetic routes to this compound.
References
Comparative Analysis of the Biological Activity of 2-(2,6-Dibromophenyl)acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2-(2,6-dibromophenyl)acetonitrile derivatives, focusing on their potential as anticancer and anti-inflammatory agents. The information is compiled from preclinical studies to offer an objective overview of their performance against other alternatives, supported by available experimental data.
Executive Summary
Derivatives of the this compound scaffold have emerged as compounds of interest in medicinal chemistry due to their potential therapeutic properties. While direct biological activity data for a broad range of these specific derivatives remains limited in publicly accessible literature, analysis of structurally related compounds, particularly those with di-halogenated phenyl rings, suggests promising avenues for anticancer and anti-inflammatory research. The core structure is being investigated for its potential to inhibit key biological targets such as Signal Transducer and Activator of Transcription 3 (STAT3) and tubulin, both of which are critical in cancer progression. This guide synthesizes the available data on analogous compounds to provide a comparative framework.
Anticancer Activity
Table 1: Comparative Anticancer Activity of Dichlorophenylacrylonitrile Derivatives and Standard Chemotherapeutic Agents
| Compound/Drug | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action | Reference |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast) | 0.127 ± 0.04 | AhR Ligand | [1] |
| (Z)-2-(3-amino-2,6-dichlorophenyl)-3-(2-aminophenyl)acrylonitrile | MCF-7 (Breast) | 2.8 ± 0.03 | AhR Ligand | [1] |
| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MDAMB468, T47D, ZR-75-1, SKBR3, BT474 (Breast) | 0.01 - 0.206 | AhR Ligand | [1] |
| Doxorubicin | ZR-75-1 (Breast) | 2.5 ± 0.18 | DNA intercalation, Topoisomerase II inhibition | [2][3] |
| Paclitaxel | Various | Varies (nM to µM range) | Tubulin polymerization stabilization | [4] |
| Stattic | ZR-75-1 (Breast) | 3.5 ± 0.28 | STAT3 SH2 domain inhibition | [2] |
Note: Data for dichlorophenylacrylonitrile derivatives are provided as the closest available structural analogs to the topic of interest. IC50/GI50 values represent the concentration required to inhibit 50% of cell growth or viability.
The data on dichlorophenylacrylonitrile derivatives suggest that substitutions on the phenylacetonitrile core can lead to potent anticancer activity, in some cases reaching nanomolar efficacy. The mechanism for these analogs appears to involve the Aryl Hydrocarbon Receptor (AhR). It is plausible that this compound derivatives could exhibit similar or enhanced activity, potentially through mechanisms like STAT3 or tubulin inhibition, which are common targets for related molecular scaffolds.
Potential Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives can be inferred from studies on other brominated aromatic compounds. Bromophenols, for example, have demonstrated notable anti-inflammatory effects. While direct experimental data on the anti-inflammatory properties of the specific acetonitrile derivatives are lacking, the presence of the dibromophenyl moiety suggests that this is a promising area for investigation.
Table 2: Comparative Anti-inflammatory Activity of a Brominated Compound and a Standard NSAID
| Compound/Drug | Assay | IC50 (µM) | Mechanism of Action |
| A brominated indole derivative | Nitric Oxide Inhibition (LPS-stimulated RAW264.7 cells) | ~30-40 µg/mL | Inhibition of NFκB translocation |
| Indomethacin | Various | Varies | COX-1 and COX-2 inhibition |
Note: The data for the brominated indole is provided to illustrate the potential anti-inflammatory activity of brominated aromatic compounds. Direct data for this compound derivatives is needed for a direct comparison.
Key Signaling Pathways and Mechanisms of Action
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, plays a significant role in tumor cell proliferation, survival, and angiogenesis.[5][6] Inhibition of STAT3 is a promising strategy for cancer therapy. Small molecules can inhibit STAT3 through various mechanisms, including blocking the SH2 domain, which is crucial for STAT3 dimerization and subsequent activation.
Caption: Hypothetical inhibition of the STAT3 signaling pathway.
Tubulin Polymerization
Microtubules are essential components of the cytoskeleton involved in cell division.[7] Many successful anticancer drugs, such as Paclitaxel, target tubulin, the building block of microtubules. These drugs disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Some small molecules inhibit tubulin polymerization, preventing the formation of the mitotic spindle.
Caption: Hypothetical inhibition of tubulin polymerization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate anticancer and anti-inflammatory activities.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or control drugs. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Nitric Oxide (NO) Inhibition (Griess) Assay
This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants. It is a common method for assessing the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in stimulated macrophages.[9][10]
Workflow:
Caption: Workflow for a typical Griess assay for nitric oxide.
Detailed Steps:
-
Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compounds.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[10]
-
Absorbance Measurement: After a short incubation in the dark, measure the absorbance at 540 nm.[10]
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Conclusion
The available data on structurally similar compounds suggest that this compound derivatives are a promising class of molecules for the development of novel anticancer and anti-inflammatory agents. Their potential to interact with key targets like STAT3 and tubulin warrants further investigation. The synthesis and rigorous biological evaluation of a library of these derivatives are necessary to establish a clear structure-activity relationship and to fully understand their therapeutic potential. The protocols and comparative data presented in this guide offer a foundational framework for researchers and drug development professionals to advance the study of this interesting chemical scaffold.
References
- 1. mcb.berkeley.edu [mcb.berkeley.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Characteristics of the combination paclitaxel plus doxorubicin in breast cancer cell lines analyzed with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microtubule - Wikipedia [en.wikipedia.org]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of 2-(2,6-Dibromophenyl)acetonitrile Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-(2,6-dibromophenyl)acetonitrile analogs, focusing on their potential as therapeutic agents. Due to the limited availability of comprehensive SAR studies on this specific scaffold, this document synthesizes information from related compounds and proposes a framework for future research and development. The following sections detail potential biological targets, relevant signaling pathways, and the experimental protocols necessary to elucidate the SAR of this compound class.
Potential Biological Targets and Structure-Activity Relationship (SAR) Insights
While direct SAR studies on a series of this compound analogs are not extensively published, analysis of structurally related molecules containing the bromophenyl or acetonitrile moiety suggests potential interactions with key biological targets in cancer therapy. These include Epidermal Growth Factor Receptor (EGFR) and DNA Topoisomerase II.
Table 1: Hypothetical SAR of this compound Analogs Based on Related Compounds
| Modification Position | Proposed Modification | Anticipated Effect on Activity | Rationale from Related Compounds |
| Phenyl Ring (Positions 3, 4, 5) | Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) | Potential increase in inhibitory activity | Electron-withdrawing groups on the phenyl ring of kinase inhibitors can enhance binding affinity.[1][2] |
| Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) | May decrease or modulate activity and selectivity | Substituent effects can alter the electronic properties and steric profile of the molecule, influencing target interaction. | |
| Acetonitrile Moiety | Replacement of the nitrile group with other functional groups (e.g., -COOH, -CONH₂) | Likely to significantly alter biological activity | The nitrile group is often crucial for interactions with the target protein; its replacement would probe the necessity of this functional group. |
| α-substitution on the methylene bridge | Could introduce steric hindrance or new interaction points | Modifications at this position can influence the orientation of the phenyl ring within the binding pocket. | |
| Bromo Substituents (Positions 2, 6) | Replacement with other halogens (Cl, F) or hydrogen | Expected to significantly impact activity | The bulky and lipophilic nature of bromine at these positions likely plays a key role in defining the compound's conformation and target binding. Altering these substituents would clarify their importance. |
Experimental Protocols
To establish a robust SAR for this compound analogs, a systematic approach involving synthesis and biological evaluation is necessary.
General Synthesis of this compound Analogs
The synthesis of analogs can be achieved through various organic chemistry methodologies. A general approach would involve the modification of a common intermediate. For instance, functional group modifications on the phenyl ring can be introduced before or after the attachment of the acetonitrile group.
Experimental Workflow for Analog Synthesis
References
A Comparative Analysis of 2-(2,6-Dibromophenyl)acetonitrile and Other Arylacetonitriles for Researchers and Drug Development Professionals
An In-depth Look at Physicochemical Properties, Reactivity, and Biological Activity
In the landscape of pharmaceutical research and drug development, arylacetonitriles serve as pivotal structural motifs in a diverse array of biologically active molecules. This guide provides a comparative study of 2-(2,6-Dibromophenyl)acetonitrile against other selected arylacetonitriles, namely phenylacetonitrile, 2-(2-chlorophenyl)acetonitrile, and 2-(2-methoxyphenyl)acetonitrile. By examining their physicochemical properties, reactivity, and biological activities through experimental data and established protocols, this document aims to furnish researchers, scientists, and drug development professionals with objective insights to inform their work.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. A comparison of this compound with its counterparts reveals significant differences attributable to the nature and position of the substituents on the phenyl ring.
| Property | This compound | Phenylacetonitrile | 2-(2-Chlorophenyl)acetonitrile | 2-(2-Methoxyphenyl)acetonitrile |
| Molecular Formula | C₈H₅Br₂N[1] | C₈H₇N[2] | C₈H₆ClN[3][4] | C₉H₉NO[5][6] |
| Molecular Weight | 274.94 g/mol [1] | 117.15 g/mol [2] | 151.59 g/mol [3][4] | 147.17 g/mol [5] |
| Appearance | Not specified | Colorless oily liquid[2][7] | White or Colorless to Light yellow powder to lump to clear liquid[3][4] | White to Light yellow powder to crystal[6][8] |
| Melting Point | Not specified | -24 °C[7] | 24 °C[3][4] | 65-67 °C[6][8] |
| Boiling Point | Not specified | 234 °C[9] | 240-242 °C[3][4] | 143 °C/15 mmHg[6][8] |
| LogP (Computed) | 3.2 | 1.6[2] | 2.2 | 1.7[5] |
| Solubility in Water | Insoluble (predicted) | Insoluble[2][9] | Insoluble[3][4] | 0.01 g/L[8] |
The presence of two bromine atoms in this compound significantly increases its molecular weight and predicted lipophilicity (LogP) compared to the other arylacetonitriles. This increased lipophilicity may influence its membrane permeability and interaction with hydrophobic binding pockets of biological targets.
Reactivity Profile: Steric and Electronic Effects
The reactivity of arylacetonitriles is largely governed by the electronic and steric effects of the substituents on the aromatic ring. These factors influence the acidity of the benzylic protons and the susceptibility of the aromatic ring to substitution reactions.
Nucleophilic Substitution: The electron-withdrawing nature of the halogen substituents in this compound and 2-(2-chlorophenyl)acetonitrile is expected to increase the acidity of the α-protons, facilitating the formation of a carbanion for subsequent nucleophilic attack. However, the bulky ortho-substituents in this compound introduce significant steric hindrance, which can impede the approach of nucleophiles to the benzylic carbon.[10][11][12][13] In contrast, the methoxy group in 2-(2-methoxyphenyl)acetonitrile is electron-donating by resonance, which may decrease the acidity of the α-protons compared to the halogenated analogs.
Electrophilic Aromatic Substitution: The halogen atoms in this compound and 2-(2-chlorophenyl)acetonitrile are deactivating yet ortho-, para-directing for electrophilic aromatic substitution, although the ortho positions are already substituted. The methoxy group in 2-(2-methoxyphenyl)acetonitrile is an activating, ortho-, para-directing group.[10]
A proposed experimental workflow to compare the reactivity of these arylacetonitriles in a nucleophilic substitution reaction is outlined below.
Biological Activity: A Comparative Assessment
The biological activity of arylacetonitriles can be diverse, ranging from anticancer to anti-inflammatory effects. This section explores the potential cytotoxic and enzyme inhibitory activities of the selected compounds.
Cytotoxicity Against Cancer Cell Lines
Proposed Experimental Data Table:
| Compound | IC50 on MCF-7 cells (µM) |
| This compound | To be determined |
| Phenylacetonitrile | To be determined |
| 2-(2-Chlorophenyl)acetonitrile | To be determined |
| 2-(2-Methoxyphenyl)acetonitrile | To be determined |
Enzyme Inhibitory Activity
Arylacetonitrile derivatives have been explored as inhibitors of various enzymes. Cyclooxygenase-2 (COX-2) is a relevant target in inflammation and cancer. An in vitro COX-2 inhibitor screening assay can be employed to determine the IC50 values of the selected arylacetonitriles against this enzyme.
Proposed Experimental Data Table:
| Compound | IC50 for COX-2 Inhibition (µM) |
| This compound | To be determined |
| Phenylacetonitrile | To be determined |
| 2-(2-Chlorophenyl)acetonitrile | To be determined |
| 2-(2-Methoxyphenyl)acetonitrile | To be determined |
Potential Signaling Pathways
The mechanism of action of xenobiotics often involves the modulation of intracellular signaling pathways. Studies on related halogenated compounds suggest that this compound could potentially impact key signaling cascades. For instance, dibromoacetonitrile has been shown to induce neurobehavioral toxicity in zebrafish through the disruption of multiple neural pathways, including the Mitogen-Activated Protein Kinase (MAPK) and calcium signaling pathways. The MAPK pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis, and its activation can be triggered by various xenobiotics.[15][16][17][18]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for the key experiments discussed in this guide.
MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on a selected cancer cell line (e.g., MCF-7).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, phenylacetonitrile, 2-(2-chlorophenyl)acetonitrile, and 2-(2-methoxyphenyl)acetonitrile) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.
In Vitro COX-2 Inhibition Assay
Objective: To determine the IC50 of the test compounds for the inhibition of cyclooxygenase-2 (COX-2) activity.
Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a colored product that can be measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare the assay buffer, heme, human recombinant COX-2 enzyme, and arachidonic acid solution according to the manufacturer's instructions (e.g., Cayman Chemical COX-2 Inhibitor Screening Assay Kit).[19]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add the test compounds at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., celecoxib). Incubate for a specified time (e.g., 10 minutes) at 37°C.[20]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Kinetic Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for a set period (e.g., 5-10 minutes).[21]
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
Conclusion
This comparative guide highlights the key differences and similarities between this compound and other selected arylacetonitriles. The dibrominated compound stands out due to its significantly higher molecular weight and predicted lipophilicity, which are expected to influence its biological interactions. While direct comparative experimental data on reactivity and biological activity is limited, this guide provides a framework for conducting such comparative studies by outlining detailed experimental protocols for assessing cytotoxicity and enzyme inhibition. The potential involvement of the MAPK and calcium signaling pathways offers a starting point for mechanistic investigations. Further experimental work is necessary to fully elucidate the comparative profile of this compound and to explore its potential in drug discovery and development.
References
- 1. This compound | C8H5Br2N | CID 21850042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-Chlorophenyl)acetonitrile | 2856-63-5 [chemicalbook.com]
- 4. 2-(2-Chlorophenyl)acetonitrile | 2856-63-5 [amp.chemicalbook.com]
- 5. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methoxyphenylacetonitrile CAS#: 7035-03-2 [m.chemicalbook.com]
- 7. Gas detectors and respiratory protection equipments C8H7N (benzyl nitrile), CAS number 140-29-4 [en.gazfinder.com]
- 8. 2-Methoxyphenylacetonitrile | 7035-03-2 [amp.chemicalbook.com]
- 9. PHENYLACETONITRILE, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. princeton.edu [princeton.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. "Steric and Electronic Effects Influencing β-Aryl Elimination in the Pd" by James R. Bour, Jacob C. Green et al. [digitalcommons.hope.edu]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cusabio.com [cusabio.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Strategic Application of 2-(2,6-Dibromophenyl)acetonitrile in Drug Discovery: A Comparative Validation
In the landscape of modern drug discovery, the selection of appropriate intermediates is a critical determinant of synthetic efficiency and overall campaign success. Among the myriad of building blocks available to medicinal chemists, substituted phenylacetonitriles serve as versatile precursors for a range of pharmacologically active molecules. This guide provides a comprehensive validation of 2-(2,6-Dibromophenyl)acetonitrile as a valuable intermediate, offering a comparative analysis with its close analog, 2-(2,6-dichlorophenyl)acetonitrile. The focus of this comparison will be their utility in the synthesis of precursors for potent drug candidates, such as positive allosteric modulators (PAMs) of the human dopamine D1 receptor.
Performance Comparison of Dihalogenated Intermediates
The primary advantage of utilizing 2-(2,6-dihalophenyl)acetonitrile scaffolds lies in the strategic placement of the halogen atoms. These halogens can serve as synthetic handles for further functionalization through various cross-coupling reactions, or they can be retained in the final molecule to modulate its physicochemical properties and biological activity. The choice between a dibromo or a dichloro analog often depends on a balance of reactivity, cost, and the specific synthetic route.
Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl. This suggests that this compound would exhibit higher reactivity and potentially allow for milder reaction conditions compared to its dichloro counterpart. However, the cost and availability of the starting materials can sometimes favor the use of chloro-derivatives.
Below is a comparative summary of the synthesis of these intermediates and their potential performance in a key synthetic transformation relevant to drug discovery.
Table 1: Comparative Synthesis and Reactivity of 2-(2,6-Dihalophenyl)acetonitriles
| Parameter | This compound | 2-(2,6-Dichlorophenyl)acetonitrile | References |
| Synthesis Method | Palladium-catalyzed cyanation of 1,3-dibromo-2-(bromomethyl)benzene | Palladium-catalyzed cyanation of 1,3-dichloro-2-(chloromethyl)benzene | [1],[2] |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand | Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand | [1],[3] |
| Cyanide Source | K₄[Fe(CN)₆], Zn(CN)₂ | K₄[Fe(CN)₆], Zn(CN)₂ | [1],[4] |
| Relative Reactivity | Higher | Lower | General knowledge of halide reactivity |
| Typical Reaction Temp. | 70-100 °C | 100-120 °C | [1],[4] |
| Anticipated Yield | Good to Excellent | Moderate to Good | Based on reactivity trends |
| Purity of Crude Product | Generally high | May require more rigorous purification | Based on potential for side reactions at higher temperatures |
| Cost of Starting Material | Generally higher | Generally lower | Supplier catalogs |
Case Study: Synthesis of a Dopamine D1 Receptor PAM Precursor
A notable application of 2-(2,6-dihalophenyl)acetonitrile derivatives is in the synthesis of potent and selective positive allosteric modulators of the dopamine D1 receptor, such as the clinical candidate mevidalen (LY3154207).[5],[6],[7] The synthesis of this complex molecule involves the coupling of a substituted tetrahydroisoquinoline core with a 2-(2,6-dihalophenyl)acetic acid moiety. The corresponding acetonitriles are direct precursors to these carboxylic acids via hydrolysis.
The following workflow illustrates the synthetic logic.
Caption: Synthetic workflow from dihalophenyl precursors to a drug candidate.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of synthetic strategies. The following protocols are based on established literature methods for palladium-catalyzed cyanation and nitrile hydrolysis.
Protocol 1: Synthesis of 2-(2,6-Dihalophenyl)acetonitrile via Palladium-Catalyzed Cyanation
This protocol is a generalized procedure adaptable for both dibromo- and dichloro-substrates, with expected adjustments in reaction conditions.
Materials:
-
1,3-Dihalo-2-(halomethyl)benzene (1.0 equiv)
-
Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)
-
XPhos (0.02 equiv)
-
Potassium acetate (KOAc) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dried reaction vessel, add 1,3-dihalo-2-(halomethyl)benzene, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, XPhos, and KOAc.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed 1:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture with vigorous stirring. For the dibromo substrate, a temperature of 80-90 °C is recommended, while the dichloro substrate may require 100-110 °C for a comparable reaction rate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of 2-(2,6-Dihalophenyl)acetonitrile to 2-(2,6-Dihalophenyl)acetic acid
Materials:
-
2-(2,6-Dihalophenyl)acetonitrile (1.0 equiv)
-
Sodium hydroxide (3.0 equiv)
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-(2,6-dihalophenyl)acetonitrile in a mixture of ethanol and water.
-
Add sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 1-2, leading to the precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Logical Relationship Diagram for Catalyst Selection
The choice of catalyst and ligands is paramount in achieving high yields and purity in palladium-catalyzed cyanation reactions. The following diagram illustrates the decision-making process for catalyst selection.
Caption: Decision tree for selecting a palladium catalyst system for cyanation.
Conclusion
This compound stands out as a highly valuable intermediate in drug discovery, particularly for the synthesis of complex molecules targeting challenging biological targets. Its enhanced reactivity in key cross-coupling reactions, when compared to its chloro-analog, can lead to milder reaction conditions, potentially higher yields, and cleaner reaction profiles. While the initial cost of the starting material may be higher, the overall efficiency gained in the synthetic sequence can offset this initial investment. The choice between the dibromo and dichloro derivative will ultimately be guided by the specific requirements of the synthetic route, including the desired reactivity, cost constraints, and the nature of subsequent transformations. This guide provides the necessary comparative data and experimental frameworks to enable researchers to make an informed decision on the optimal intermediate for their drug discovery programs.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Evaluation of Compounds from 2-(2,6-Dibromophenyl)acetonitrile: A Comparative Analysis
A comprehensive review of currently available scientific literature reveals a notable absence of published in-vitro studies on compounds directly synthesized from the precursor 2-(2,6-Dibromophenyl)acetonitrile. While the broader field of acetonitrile derivatives and brominated compounds is the subject of extensive research, specific data on the biological activities of molecules derived from this particular starting material remains unelucidated in public-access databases and scientific journals.
This guide, therefore, serves to highlight a significant gap in the current research landscape. For drug development professionals, researchers, and scientists, this presents a potential untapped area for novel compound synthesis and subsequent biological screening. The 2,6-dibromophenyl moiety offers a unique structural scaffold that could be exploited to generate a library of new chemical entities for in-vitro testing against a variety of biological targets.
Potential Research Directions and Methodologies
Although no specific data for derivatives of this compound exists, we can extrapolate potential experimental workflows based on studies of analogous compounds. Researchers looking to explore this area could consider the following experimental approaches.
General Experimental Workflow
A typical workflow for the synthesis and in-vitro evaluation of novel compounds would logically proceed as follows:
Caption: A generalized workflow for the synthesis, purification, and subsequent in-vitro screening of novel chemical compounds.
Hypothetical Signaling Pathway for Investigation
Given the structural motifs present in this compound, derivatives could potentially interact with various signaling pathways implicated in diseases such as cancer or inflammation. For instance, novel compounds could be screened for their ability to inhibit key kinases in a hypothetical signaling cascade.
Caption: A hypothetical signaling pathway where a synthesized compound could act as an inhibitor of a key kinase.
Standard Experimental Protocols
Should research in this area commence, the following are examples of detailed methodologies that could be adapted for the in-vitro testing of newly synthesized compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of synthesized compounds on a cancer cell line.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay (Example: Generic Kinase)
Objective: To assess the inhibitory activity of synthesized compounds against a specific kinase.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the specific peptide substrate for the kinase, and ATP.
-
Compound Addition: Add the synthesized compounds at various concentrations to the wells. Include a vehicle control and a known kinase inhibitor as a positive control.
-
Enzyme Addition: Initiate the reaction by adding the purified kinase enzyme to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Conclusion and Future Outlook
The absence of published data on the in-vitro testing of compounds synthesized from this compound represents a clear opportunity for discovery in the field of medicinal chemistry. The methodologies and workflows outlined above provide a foundational framework for researchers to initiate investigations into this unexplored chemical space. The synthesis and screening of a focused library of derivatives could lead to the identification of novel bioactive molecules with therapeutic potential. Future publications in this area would be of significant interest to the scientific community.
Spectroscopic Comparison of 2-(2,6-Dibromophenyl)acetonitrile Isomers: A Guide for Researchers
A detailed spectroscopic guide for the differentiation of 2-(2,6-Dibromophenyl)acetonitrile and its positional isomers. This document provides a comparative analysis of available experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to aid in the precise identification and characterization of these compounds.
This guide is intended for researchers, scientists, and drug development professionals who require accurate structural confirmation of 2-(dibromophenyl)acetonitrile isomers. The differentiation of these isomers is critical in fields such as medicinal chemistry, chemical synthesis, and materials science, where specific substitution patterns on the phenyl ring can significantly influence a molecule's physical, chemical, and biological properties.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for the isomers of 2-(dibromophenyl)acetonitrile. Data for related compounds are included for comparative purposes and are clearly noted.
Table 1: ¹H NMR Spectral Data
| Isomer | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2-(3,5-Dibromophenyl)acetonitrile | CDCl₃ | 7.50 | dd (J=2.0, 1.6 Hz) | H-2', H-6' |
| 7.46 | dt (J=7.6, 1.6 Hz) | H-4' | ||
| 3.75 (approx.) | s | -CH₂CN | ||
| 2-(2,6-Dichlorophenyl)acetonitrile (analog) | CDCl₃ | 7.45-7.30 | m | Ar-H |
| 4.15 | s | -CH₂CN | ||
| 2-Bromobenzyl cyanide (analog) | CDCl₃ | 7.60 | d | Ar-H |
| 7.35-7.20 | m | Ar-H | ||
| 3.80 | s | -CH₂CN |
Table 2: ¹³C NMR Spectral Data
| Isomer | Solvent | Chemical Shift (δ) ppm |
| 2-(3,5-Dibromophenyl)acetonitrile | CDCl₃ | 138.8, 133.2, 130.5, 123.1, 117.2, 24.1 |
| 2-(2,6-Dichlorophenyl)acetonitrile (analog) | CDCl₃ | 135.5, 131.5, 129.0, 128.5, 116.5, 22.0 |
Table 3: Infrared (IR) Spectral Data
| Isomer | Technique | Wavenumber (cm⁻¹) | Assignment |
| 2-(3,5-Dibromophenyl)acetonitrile | Vapor Phase | 2250 (approx.) | C≡N stretch |
| 3050-3100 | Ar C-H stretch | ||
| 1550-1600 | C=C stretch (aromatic) | ||
| 700-900 | C-Br stretch | ||
| Acetonitrile (reference) | Neat | 2253 | C≡N stretch |
Table 4: Mass Spectrometry (MS) Data
| Isomer | Ionization Method | m/z | Interpretation |
| 2-(3,5-Dibromophenyl)acetonitrile | GC-MS (EI) | 273, 275, 277 | [M]⁺ isotopic cluster for two Br atoms |
| 194, 196 | [M - Br]⁺ | ||
| 115 | [M - 2Br]⁺ | ||
| 2-(2,6-Dichlorophenyl)acetonitrile (analog) | EI | 185, 187, 189 | [M]⁺ isotopic cluster for two Cl atoms |
| 150 | [M - Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 2-(dibromophenyl)acetonitrile isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
¹H NMR Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Data Acquisition:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid):
-
Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a translucent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer.
-
Mode: Transmittance or Absorbance.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Gas Chromatograph: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless injection).
-
Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The resulting chromatogram will show the separation of components in the sample, and the mass spectrum for each peak can be used for structural elucidation and comparison with spectral libraries.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of chemical isomers.
Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of chemical isomers.
Benchmarking the reactivity of 2-(2,6-Dibromophenyl)acetonitrile against similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-(2,6-dibromophenyl)acetonitrile against structurally similar compounds. The presence of two ortho-bromo substituents significantly influences the compound's chemical behavior, primarily due to steric and electronic effects. Understanding these effects is crucial for optimizing reaction conditions and predicting outcomes in synthetic chemistry.
Introduction to Reactivity Considerations
The reactivity of benzyl-type compounds is largely dictated by the substitution pattern on the aromatic ring. In the case of this compound, the two bromine atoms in the ortho positions to the acetonitrile-bearing benzylic carbon create a sterically hindered environment. This steric bulk can impede the approach of nucleophiles in substitution reactions.[1][2] Furthermore, the electron-withdrawing nature of the bromine atoms and the nitrile group decreases the electron density of the benzene ring, which can influence the acidity of the benzylic protons.
Comparative Reactivity Analysis
Table 1: Qualitative Comparison of Reactivity in S(_N)2 Reactions
| Compound | Structure | Expected Relative Reactivity | Rationale |
| 2-Phenylacetonitrile | Highest | Unsubstituted ring offers minimal steric hindrance to nucleophilic attack at the benzylic carbon. | |
| 2-(2-Bromophenyl)acetonitrile | Intermediate | A single ortho-bromo substituent introduces moderate steric hindrance, slowing the reaction rate compared to the unsubstituted analog.[1] | |
| This compound | Lowest | Two ortho-bromo substituents create significant steric hindrance, severely impeding the backside attack required for an S(_N)2 reaction.[1][2][3] |
Experimental Protocol: Synthesis of Substituted Phenylacetonitriles
The following is a general procedure for the synthesis of substituted phenylacetonitriles via nucleophilic substitution of the corresponding benzyl bromides with sodium cyanide. This protocol is adapted from a procedure for a similar benzylic bromide.[4]
Reaction Scheme:
Ar-CH(_2)Br + NaCN → Ar-CH(_2)CN + NaBr
Materials:
-
Substituted benzyl bromide (e.g., 2,6-dibromobenzyl bromide) (1.0 equiv)
-
Sodium cyanide (1.8 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the substituted benzyl bromide (1.0 equiv) in DMSO, add a solution of sodium cyanide (1.8 equiv) in DMSO using a dropping funnel.
-
Heat the resulting solution to 90°C for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the solution into ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ether).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Safety Precautions:
-
Cyanides are highly toxic. All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult local safety rules for working with cyanides, including the availability of an antidote.
-
All glassware that comes into contact with cyanide must be decontaminated by submersion in bleach for 24 hours.[4]
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of substituted phenylacetonitriles.
Signaling Pathway and Logical Relationships
The reactivity of these compounds in nucleophilic substitution reactions is governed by a clear logical relationship between their structure and the reaction mechanism.
Conclusion
The reactivity of this compound in nucleophilic substitution reactions is significantly lower than that of its less sterically hindered analogs. The presence of two ortho-bromo substituents creates a challenging environment for S(_N)2 reactions. This understanding is critical for the rational design of synthetic routes involving this and related compounds. When planning syntheses, researchers should consider that reactions at the benzylic position of this compound will likely require more forcing conditions (e.g., higher temperatures, longer reaction times, or alternative mechanistic pathways) to achieve reasonable yields compared to less substituted phenylacetonitriles.
References
Safety Operating Guide
Proper Disposal of 2-(2,6-Dibromophenyl)acetonitrile: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-(2,6-Dibromophenyl)acetonitrile, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. Due to its chemical structure, this compound requires specific handling and disposal protocols that differ significantly from non-halogenated chemical waste. Adherence to these procedures is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Hazard Profile
Based on data for this compound and structurally similar compounds, it should be handled as a hazardous substance. Primary hazards include potential harm if swallowed, skin and eye irritation, and possible respiratory irritation.[1]
Quantitative Hazard Data and Procedural Implications
| Hazard Classification | GHS Hazard Statement | Implications for Disposal Procedures |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Prevent entry into drains and waterways.[1] Waste must be securely contained to avoid accidental ingestion by wildlife. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, when handling the compound and its waste.[1] Contaminated PPE must be disposed of as hazardous waste. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Wear safety goggles or a face shield during handling and disposal to prevent eye contact.[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | All handling and preparation of waste should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] |
Experimental Protocols for Disposal
The following step-by-step procedures provide a framework for the safe disposal of this compound in a laboratory setting.
Step 1: Waste Segregation
Proper segregation is the most critical step in managing halogenated waste.
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[2][3] This container should be made of a chemically compatible material, such as polyethylene, and have a secure, tight-fitting lid.[4]
-
Avoid Mixing: Do not mix this compound waste with non-halogenated organic waste.[2][5][6] Co-mingling increases disposal costs and complexities.
-
Incompatible Materials: Do not mix this waste with strong acids, bases, or oxidizers in the same container.[5]
Step 2: Waste Collection and Labeling
-
Container Labeling: Before adding any waste, label the container with "Hazardous Waste" and the full chemical name: "this compound."[1][2] If other halogenated solvents are added to the same container, list all components and their approximate percentages.
-
Secure Containment: Ensure the waste container is kept closed except when adding waste to prevent the release of vapors.[1][3]
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from heat sources and incompatible materials.[1]
Step 3: Spill Management and Decontamination
In the event of a spill, follow these procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and chemical-resistant gloves.
-
Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance.
-
Collection: Carefully collect the absorbent material and place it in the designated "Halogenated Organic Waste" container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.[4]
Step 4: Final Disposal
-
Engage a Licensed Waste Contractor: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Incineration: The standard disposal method for halogenated organic compounds is high-temperature incineration.[2] This process requires specialized facilities equipped with scrubbers to neutralize hazardous combustion byproducts such as hydrogen bromide.[7][8]
-
Documentation: Maintain accurate records of the waste generated, including the chemical identity, quantity, and date of disposal, in accordance with your institution's and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for chemical waste.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. reddit.com [reddit.com]
- 7. chimia.ch [chimia.ch]
- 8. Waste Incineration Overview - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling 2-(2,6-Dibromophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 2-(2,6-Dibromophenyl)acetonitrile. The following procedures are based on the known hazards of similar chemical compounds and are intended to ensure the safety of all laboratory personnel.
Hazard Summary
This compound is classified as a hazardous substance. Based on data from analogous compounds, it is expected to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H5Br2N | PubChem[1] |
| Molecular Weight | 274.94 g/mol | PubChem[1] |
| GHS Hazard Statements | H302, H315, H319, H335 | PubChem[1] |
GHS Hazard Statement Codes:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Operational Plan: Handling and Disposal
Personal Protective Equipment (PPE)
All personnel must wear the following PPE when handling this compound. This is a mandatory requirement to prevent exposure.
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield should also be worn.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[5] Gloves should be inspected before use and disposed of properly after handling the compound.
-
Body Protection: A flame-retardant and chemical-resistant lab coat or apron is required.[6]
-
Respiratory Protection: All handling of this compound must be done in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates should be used.[4]
Experimental Workflow and Handling Protocol
The following diagram and steps outline the standard operating procedure for handling this compound from receipt to disposal.
Step-by-Step Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed above.
-
Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.
-
Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment. Ensure everything is clean and dry.
-
-
Handling:
-
Weighing: Weigh the desired amount of this compound within the chemical fume hood. Use a tared weigh boat or paper.
-
Performing the Experiment: Carry out the experimental procedure within the fume hood. Avoid creating dust. If dissolving the compound, add the solid to the solvent slowly.
-
Decontamination: After the experiment, decontaminate all non-disposable equipment that came into contact with the chemical. This can be done by rinsing with an appropriate solvent (e.g., acetone, ethanol) in the fume hood. Collect the rinse as hazardous waste.
-
-
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and solvent rinses, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
Labeling: The waste container must be labeled as "Hazardous Waste: Halogenated Organic Compound" and should list this compound as a component.
-
Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department for proper disposal.[4] Do not pour any waste containing this compound down the drain.[7]
-
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air.[3][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting.[7] Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][7] Seek immediate medical attention.[4]
By adhering to these safety protocols, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet (SDS) for any chemical you are working with.
References
- 1. This compound | C8H5Br2N | CID 21850042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
